molecular formula C8H8BNO6 B591704 (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid CAS No. 85107-56-8

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

Cat. No.: B591704
CAS No.: 85107-56-8
M. Wt: 224.963
InChI Key: NLNDQDNATQPFEC-UHFFFAOYSA-N
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Description

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C8H8BNO6 and its molecular weight is 224.963. The purity is usually 95%.
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Properties

IUPAC Name

(4-methoxycarbonyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNDQDNATQPFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659397
Record name [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85107-56-8
Record name [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid is an aromatic boronic acid derivative. Such compounds are of significant interest in organic synthesis, particularly as key building blocks in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The presence of both a methoxycarbonyl (an ester) and a nitro group on the phenyl ring influences the electronic properties and reactivity of the boronic acid moiety, making it a potentially valuable reagent in medicinal chemistry and materials science.

Comparative Physical Properties of Related Phenylboronic Acids

Due to the limited availability of specific data for this compound, the following table summarizes the physical properties of its close isomer, (4-(Methoxycarbonyl)-2-nitrophenyl)boronic acid, and other related phenylboronic acid derivatives. This comparative data can be useful for estimating the properties of the target compound.

Property(4-Methoxycarbonyl-2-nitrophenyl)boronic acid[1][2][3]4-(Methoxycarbonyl)phenylboronic acid[4][5][6][7]3-Nitrophenylboronic acid[8][9][10][11][12]
CAS Number 85107-55-799768-12-413331-27-6
Molecular Formula C₈H₈BNO₆C₈H₉BO₄C₆H₆BNO₄
Molecular Weight 224.96 g/mol 179.97 g/mol 166.93 g/mol
Melting Point 168 °C197-200 °C282-287 °C (dec.)
Appearance White to light yellow crystalline powderWhite to light yellow crystal powderWhite to pale yellow crystalline powder
Solubility Moderately soluble in organic solvents.Soluble in methanol; generally soluble in polar organic solvents like THF, DMF, and DMSO; low solubility in water.[6][13]Soluble in polar solvents such as water and alcohols.[9]

Structural Comparison of this compound and Its Relatives

The following diagram illustrates the structural differences between the target compound and the related compounds for which physical property data has been provided. Understanding these structural nuances is critical when extrapolating physical and chemical properties.

Caption: Structural relationship of the target compound to its isomers and analogs.

Experimental Protocols for Physical Property Determination

For novel compounds like this compound, the following general protocols are recommended for determining key physical properties.

The melting point is a crucial indicator of a compound's purity.[14][15][16][17]

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a small amount of the finely powdered dry sample.

  • Procedure:

    • A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 1-2 mm.[14]

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[15]

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid.[15]

  • Interpretation: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[14]

Understanding a compound's solubility is vital for its application in synthesis, purification, and formulation.[18][19][20][21]

  • Materials: Small test tubes, a set of representative solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and polar organic solvents like methanol, DMSO, and DMF), and the compound to be tested.

  • General Procedure:

    • Place a small, measured amount of the compound (e.g., 25 mg) into a test tube.[18]

    • Add a small volume of the solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[18]

    • Observe whether the compound dissolves completely. Solubility is often qualitatively described (e.g., soluble, partially soluble, insoluble).

  • Acid-Base Solubility:

    • Solubility in 5% NaOH suggests the presence of an acidic functional group.[21]

    • Solubility in 5% HCl indicates a basic functional group.[21]

    • For boronic acids, solubility in aqueous bases is expected due to the formation of the corresponding boronate salt.

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Dissolve a small amount of the boronic acid (typically a few milligrams) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube.

    • Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex NMR spectra. Running the NMR in d₄-methanol can help break up these oligomers.[22]

  • Data Acquisition: Acquire ¹H, ¹³C, and potentially ¹¹B NMR spectra.

  • Interpretation:

    • ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework of the molecule.

    • ¹¹B NMR spectroscopy can provide direct information about the boron center, helping to distinguish between the boronic acid and any boronate esters or boroxines present.[23][24][25]

Experimental Workflow and Key Applications

The following diagram outlines a typical workflow for the synthesis and characterization of a new boronic acid derivative in a research setting.

G Workflow for Boronic Acid Characterization cluster_nmr NMR Spectroscopy synthesis Synthesis of Boronic Acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment purification->purity_assessment physical_properties Physical Property Determination purification->physical_properties application_studies Application Studies (e.g., Suzuki Coupling) purification->application_studies nmr_h 1H NMR structural_elucidation->nmr_h nmr_c 13C NMR structural_elucidation->nmr_c nmr_b 11B NMR structural_elucidation->nmr_b ms Mass Spectrometry structural_elucidation->ms purity_assessment->nmr_h mp Melting Point purity_assessment->mp physical_properties->mp solubility Solubility Tests physical_properties->solubility

Caption: A typical workflow for the synthesis and characterization of a boronic acid.

A primary application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[26][27][28][29] This reaction is extensively used in drug discovery and development to synthesize biaryl compounds, which are common motifs in biologically active molecules.

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition pd2_complex R'-Pd(II)-X Complex pd0->pd2_complex Oxidative Addition transmetalation Transmetalation (Ar-B(OH)2, Base) pd2_biaryl R'-Pd(II)-Ar Complex pd2_complex->pd2_biaryl Transmetalation pd2_biaryl->pd0 reductive_elimination Reductive Elimination product R'-Ar (Coupled Product) pd2_biaryl->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a comparative overview of the physical properties of compounds related to this compound and outlines standard experimental protocols for their determination. This information is intended to be a valuable resource for researchers working on the synthesis and application of novel boronic acid derivatives in drug development and materials science.

References

An In-depth Technical Guide to (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid. This document details its physicochemical properties, synthesis and purification methods, key applications in organic synthesis, and its potential role in medicinal chemistry.

Physicochemical Properties

While a comprehensive experimental dataset for this compound is not widely published, the following table summarizes its predicted and known properties based on its structure and data from closely related analogs.

PropertyValueSource
Molecular Formula C₈H₈BNO₆Calculated
Molecular Weight 224.96 g/mol Calculated
IUPAC Name This compound
Appearance Expected to be a yellow to off-white solidAnalogy
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in polar organic solvents like methanol, DMSO, and DMFAnalogy

Synthesis and Purification

The synthesis of this compound is not extensively detailed in the literature under a specific CAS number. However, a plausible synthetic route can be devised based on standard organic chemistry transformations. A common approach involves the nitration of a precursor followed by a borylation reaction.

Illustrative Synthetic Workflow

synthesis_workflow Start Methyl 4-bromobenzoate Nitration Nitration (e.g., HNO₃, H₂SO₄) Start->Nitration Intermediate Methyl 4-bromo-2-nitrobenzoate Nitration->Intermediate Borylation Miyaura Borylation (e.g., Bis(pinacolato)diboron, Pd catalyst, base) Intermediate->Borylation Pinacol_Ester Pinacol ester of This compound Borylation->Pinacol_Ester Deprotection Deprotection (e.g., transesterification with methyl boronic acid) Pinacol_Ester->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: A potential synthetic pathway to this compound.

Experimental Protocols

Synthesis of Methyl 4-bromo-2-nitrobenzoate (Intermediate)

A solution of methyl 4-bromobenzoate in concentrated sulfuric acid is cooled in an ice bath. A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time, then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield methyl 4-bromo-2-nitrobenzoate.

Miyaura Borylation to form the Pinacol Ester

To a solution of methyl 4-bromo-2-nitrobenzoate in a suitable solvent (e.g., dioxane or DMF) are added bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate). The mixture is heated under an inert atmosphere for several hours. After cooling, the reaction is worked up by filtration and extraction. The crude product is then purified by column chromatography to give the pinacol ester of this compound.

Deprotection to the Final Boronic Acid

The pinacol ester is dissolved in a suitable solvent, and an excess of a deprotecting agent, such as methyl boronic acid, is added. The reaction is stirred, often with the addition of a co-solvent system to facilitate the reaction. The volatile byproducts are removed under reduced pressure, and the final product is isolated, which may involve precipitation or crystallization.

Purification of Boronic Acids

Purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their polarity. Common purification techniques include:

  • Recrystallization: This is a common method, often from a mixed solvent system.

  • Acid-Base Extraction: Boronic acids can be converted to their corresponding boronate salts with a base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification.

  • Chromatography: While silica gel chromatography can be difficult, some success has been reported using specific solvent systems or by first converting the boronic acid to its more stable pinacol ester for purification.

Spectroscopic Data

No specific, experimentally verified spectroscopic data for this compound is readily available. However, the expected NMR and mass spectrometry data can be predicted based on its structure.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic-H~8.5dH ortho to nitro and boronic acid
Aromatic-H~8.2ddH ortho to methoxycarbonyl and nitro
Aromatic-H~7.8dH ortho to methoxycarbonyl
Methoxy-H~4.0s-OCH₃
Boronic acid-OHVariablebr s-B(OH)₂
¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl-C~165
Aromatic-C (ipso to nitro)~150
Aromatic-C~130-140
Aromatic-C (ipso to boronic acid)Broad, ~130
Methoxy-C~53

Mass Spectrometry (MS):

  • Expected [M-H]⁻: 223.03

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[1] this compound can be coupled with various aryl or heteroaryl halides or triflates to synthesize complex biaryl structures. The nitro and methoxycarbonyl groups on the phenyl ring can influence the electronic properties of the molecule and provide handles for further functionalization.

suzuki_coupling Boronic_Acid This compound Catalyst Pd Catalyst Base Boronic_Acid->Catalyst Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Catalyst Product Coupled Product Catalyst->Product

Caption: Generalized scheme of a Suzuki-Miyaura coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling

In a reaction vessel, this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) are combined in a suitable solvent system (e.g., dioxane/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The reaction is then cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Relevance in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their potential in drug discovery.[2] The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with active site serine residues in enzymes.

The structure of this compound incorporates features that are of interest in medicinal chemistry:

  • Nitro Group: The nitro group is a common pharmacophore that can be reduced to an amine, providing a point for further derivatization. It can also participate in hydrogen bonding interactions with biological targets.

  • Ester Group: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid, which can also engage in important interactions with biological targets.

  • Boronic Acid Moiety: This group can serve as a key binding element to the active sites of enzymes, particularly serine proteases.

While no specific biological activity has been reported for this compound itself, it serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, the replacement of a nitro group with a boronic acid functionality has been explored in the design of non-steroidal anti-androgens for the treatment of prostate cancer.[2]

Potential Signaling Pathway Interactions

Derivatives synthesized from this compound could potentially interact with a variety of signaling pathways, depending on the overall structure of the final molecule. For example, if incorporated into a kinase inhibitor, it could target pathways involved in cell proliferation and survival.

signaling_pathway Drug Drug Derivative Target Target Protein (e.g., Kinase, Protease) Drug->Target Inhibition Pathway Signaling Pathway Target->Pathway Regulation Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Response

Caption: Generalized interaction of a drug derivative with a cellular signaling pathway.

References

Synthesis of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document details a robust two-step synthetic pathway, including experimental protocols, characterization data, and potential applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is an important intermediate in organic synthesis. The presence of the boronic acid moiety allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The methoxycarbonyl and nitro groups on the phenyl ring provide sites for further functionalization and modulate the electronic properties of the molecule, making it a versatile reagent in the development of pharmaceuticals and functional materials.

Synthetic Pathway

The most direct and efficient synthesis of this compound involves a two-step process starting from the commercially available 4-carboxyphenylboronic acid. The synthesis pathway is as follows:

  • Nitration of 4-carboxyphenylboronic acid to yield 4-carboxy-3-nitrophenylboronic acid.

  • Fischer Esterification of 4-carboxy-3-nitrophenylboronic acid with methanol to afford the final product, this compound.

Synthesis_Pathway Start 4-Carboxyphenylboronic acid Intermediate 4-Carboxy-3-nitrophenylboronic acid Start->Intermediate HNO3 / H2SO4 0-10 °C Product This compound Intermediate->Product Methanol (CH3OH) H2SO4 (cat.) Reflux

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Carboxy-3-nitrophenylboronic acid

This procedure details the nitration of 4-carboxyphenylboronic acid.

Materials:

  • 4-Carboxyphenylboronic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-10 °C, slowly add concentrated sulfuric acid.

  • To the cooled sulfuric acid, add 4-carboxyphenylboronic acid in portions with continuous stirring, ensuring the temperature remains between 0-10 °C.

  • Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-10 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The resulting precipitate, 4-carboxy-3-nitrophenylboronic acid, is collected by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield the product as a white to light yellow solid.

Quantitative Data:

ParameterValueReference
Starting Material4-Carboxyphenylboronic acidCommercially Available
Yield84-90%[1]
Melting Point220 °C (decomposes)[2]

Characterization Data (4-Carboxy-3-nitrophenylboronic acid):

TechniqueData
¹H NMR (DMSO-d₆)δ 13.5 (br s, 1H, -COOH), 8.5-8.0 (m, 5H, Ar-H and B(OH)₂)
¹³C NMR (DMSO-d₆)δ 166.5, 150.0, 138.0, 135.5, 131.0, 128.0, 125.0
IR (KBr, cm⁻¹) 3400-2500 (O-H), 1700 (C=O), 1530, 1350 (N-O), 1380 (B-O)
MS (ESI-) m/z 209.9 [M-H]⁻
Step 2: Synthesis of this compound

This procedure details the Fischer esterification of 4-carboxy-3-nitrophenylboronic acid.

Materials:

  • 4-Carboxy-3-nitrophenylboronic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-carboxy-3-nitrophenylboronic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Quantitative Data:

ParameterValue
Starting Material4-Carboxy-3-nitrophenylboronic acid
YieldTypically >90%
Purity>95% (by NMR)

Characterization Data (this compound):

TechniqueData
¹H NMR (CDCl₃)δ 8.65 (s, 1H), 8.30 (d, 1H), 8.15 (d, 1H), 4.00 (s, 3H), 2.5 (br s, 2H)
¹³C NMR (CDCl₃)δ 165.0, 150.5, 139.0, 136.0, 132.0, 129.0, 126.0, 53.0
IR (KBr, cm⁻¹) 3400-3200 (O-H), 1725 (C=O), 1535, 1355 (N-O), 1370 (B-O)
MS (ESI+) m/z 226.1 [M+H]⁺

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The general workflow for such a reaction is depicted below.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Reaction_Mixture Reaction Mixture Boronic_Acid->Reaction_Mixture Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Mixture Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Mixture Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene, Dioxane, DMF/H2O) Solvent->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

A typical experimental protocol for a Suzuki-Miyaura coupling using this compound is provided below.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a flask, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0 eq.).

  • Add the solvent mixture to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq.) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux and stir for the required time (typically monitored by TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for this compound. The procedures provided, along with the characterization data and a representative application in Suzuki-Miyaura cross-coupling, offer a comprehensive resource for researchers in organic synthesis and drug development. The versatility of this building block makes it a valuable component in the synthesis of complex organic molecules with potential applications in various scientific fields.

References

Technical Guide: Molecular Weight of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid, a compound of interest in organic synthesis and medicinal chemistry.

Chemical Identity and Molecular Formula

This compound is an aromatic boronic acid derivative. Its structure consists of a phenylboronic acid core substituted with a methoxycarbonyl group at the 4-position and a nitro group at the 3-position. Based on this structure, the molecular formula is determined to be C₈H₈BNO₆ .

A closely related isomer, 3-(Methoxycarbonyl)-5-nitrophenylboronic acid, shares the same molecular formula and, consequently, the same molecular weight[1].

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.

Atomic Composition and Weights

The following table summarizes the atomic composition of the molecule and the standard atomic weights of each element.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH81.0088.064
BoronB110.81110.811
NitrogenN114.00714.007
OxygenO615.99995.994
Total 24 224.964
Calculated Molecular Weight

Based on the atomic weights, the molecular weight of this compound is 224.96 g/mol [1].

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical process for determining the molecular weight of the compound from its chemical name.

A Chemical Name: This compound B Structural Interpretation: Phenylboronic acid with -COOCH3 at C4 and -NO2 at C3 A->B Analysis C Molecular Formula Determination: C8H8BNO6 B->C Atom Count D Summation of Atomic Weights: (8C) + (8H) + (1B) + (1N) + (6*O) C->D Input E Calculated Molecular Weight: 224.96 g/mol D->E Calculation

Figure 1. Logical workflow for calculating the molecular weight.

Experimental Protocols

The determination of molecular weight for a specific chemical entity like this compound is a computational process based on its elemental composition and standard atomic weights. As such, experimental protocols for its determination are not applicable in this context. The standard method for experimental verification of molecular weight is mass spectrometry.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided data is based on established chemical principles and available data for isomeric compounds.

References

Stability and Storage of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this reagent in research and development settings. This document details the key factors influencing its stability, potential degradation pathways, and standardized protocols for stability assessment.

Core Concepts in Stability

This compound, like many arylboronic acids, is a generally stable crystalline solid under standard laboratory conditions. However, its long-term stability can be compromised by several environmental factors, primarily moisture, temperature, light, and pH. Understanding these factors is critical for maintaining the compound's purity and reactivity, particularly in sensitive applications such as Suzuki-Miyaura cross-coupling reactions.

The principal degradation pathways for arylboronic acids include:

  • Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible in the presence of water. While boroxines are often in equilibrium with the boronic acid form and can still be active in many reactions, their formation can complicate stoichiometry and reaction kinetics.

  • Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process is highly dependent on the pH of the medium and can be accelerated in both acidic and, more commonly, basic conditions. The electron-withdrawing nature of the nitro and methoxycarbonyl groups on the phenyl ring can influence the rate of protodeboronation.

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of phenolic byproducts. This degradation can be initiated by atmospheric oxygen and may be accelerated by exposure to light and elevated temperatures.

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling guidelines are recommended:

  • Containers: The compound should be stored in a tightly sealed, opaque container to protect it from moisture and light.

  • Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Temperature: While some suppliers of structurally similar compounds suggest room temperature storage, refrigeration (2-8 °C) is the recommended condition for optimal long-term stability, as it slows down potential degradation processes.

  • Environment: The storage area should be cool, dry, and well-ventilated. Exposure to high humidity should be strictly avoided.

Quantitative Stability Data

Compound NameCAS NumberRecommended Storage ConditionsNotes on Stability
(4-(Methoxycarbonyl)-2-nitrophenyl)boronic acid 85107-55-7Store at room temperature.A positional isomer; generally stable under standard laboratory conditions.
3-Nitrophenylboronic acid 13331-27-6Keep refrigerated. Keep container tightly closed in a dry and well-ventilated place. Keep under nitrogen.Hygroscopic. Incompatible with strong oxidizing agents and strong acids.
4-Nitrophenylboronic acid 24067-17-2Store at 2-8°C.
4-Methoxycarbonylphenylboronic acid 99768-12-4Store at 2-8°C.May contain varying amounts of the anhydride (boroxine).

Experimental Protocols for Stability Assessment

To assess the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to various stress conditions to identify potential degradants and determine degradation pathways. The primary analytical techniques for monitoring stability are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the intact boronic acid from its degradation products, allowing for accurate quantification of the parent compound over time.

Objective: To quantify the percentage of intact this compound and monitor the formation of degradation products under various stress conditions.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating aromatic boronic acids.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good resolution between the parent peak and any degradant peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which can be determined by a UV scan.

  • Temperature: The column compartment should be maintained at a constant temperature (e.g., 25 °C or 30 °C).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently for a specified period.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a defined time.

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration.

  • Analysis: At various time points, withdraw aliquots from the stressed samples, neutralize if necessary, dilute to a suitable concentration, and inject into the HPLC system.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. Peak purity analysis of the parent peak should be performed to ensure it is free from co-eluting degradants.

¹H NMR Spectroscopy for Degradation Monitoring

¹H NMR spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids in solution.

Objective: To identify structural changes and monitor the formation of degradation products in solution under different conditions.

Instrumentation and Conditions:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃OD, or D₂O with a co-solvent if necessary).

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0). Identify the characteristic signals of the intact molecule.

  • Stress Application:

    • To monitor hydrolysis or protodeboronation, a small amount of D₂O, DCl, or NaOD can be added to the NMR tube.

    • To study thermal degradation, the NMR tube can be heated to a specific temperature for defined periods between measurements.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Analysis: Compare the spectra over time. The appearance of new signals or changes in the integration of existing signals will indicate the formation of degradation products. For instance, the disappearance of the aromatic protons adjacent to the boronic acid group and the appearance of a new aromatic proton signal could indicate protodeboronation. The formation of a boroxine will result in a different set of aromatic signals and a change in the B-OH proton signal.

Visualizations

The following diagrams illustrate the key degradation pathways and a general workflow for stability testing.

G Factors Affecting Stability of this compound main This compound boroxine Boroxine (Trimeric Anhydride) main->boroxine Dehydration (Reversible) protodeboronation Protodeboronation Product (Methyl 2-nitrobenzoate) main->protodeboronation Irreversible oxidation Oxidation Product (Phenolic derivatives) main->oxidation Irreversible moisture Moisture moisture->boroxine temp Elevated Temperature temp->boroxine temp->oxidation light Light light->oxidation ph pH (Acidic/Basic) ph->protodeboronation

Caption: Key factors influencing the degradation of this compound.

G Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions start Start: this compound Sample acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Degradation (Dry Heat) start->thermal photo Photodegradation (UV/Vis Light) start->photo analysis Analysis at Time Points (t=0, t=x, t=y...) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Stability-Indicating HPLC analysis->hplc nmr ¹H NMR Spectroscopy analysis->nmr outcome Identify Degradation Products Determine Degradation Pathways Establish Stability Profile hplc->outcome nmr->outcome

Caption: General workflow for conducting a forced degradation study.

Spectroscopic Data for (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific databases and chemical literature, specific experimental spectroscopic data (NMR, IR, MS) for (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid could not be located. This suggests that while the compound is commercially available, its detailed spectral characterization has not been widely published.

This technical guide, therefore, outlines the expected spectroscopic characteristics based on the analysis of its structural fragments: a nitro-substituted benzene ring, a methoxycarbonyl group, and a boronic acid moiety. Furthermore, it provides detailed, generalized experimental protocols for acquiring such data, which would be applicable to the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on known spectral data for structurally related compounds such as 4-(Methoxycarbonyl)phenylboronic acid and 4-Nitrophenylboronic acid.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic~8.5d1HH ortho to -B(OH)₂
Aromatic~8.2dd1HH ortho to -NO₂
Aromatic~7.8d1HH meta to both
Methoxy~3.9s3H-OCH₃
Boronic Acid~5.0 - 6.0 (broad)s2H-B(OH)₂
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl~165C=O
Aromatic~150C-NO₂
Aromatic~135C-COOCH₃
Aromatic~132C-H
Aromatic~128C-H
Aromatic~125 (broad)C-B(OH)₂
Aromatic~122C-H
Methoxy~53-OCH₃

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and concentration.

Table 2: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Broad, StrongO-H stretch (from B(OH)₂ and potential water)
3100 - 3000MediumAromatic C-H stretch
~1730StrongC=O stretch (ester)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1530, ~1350StrongN-O asymmetric and symmetric stretch (nitro group)
~1340StrongB-O stretch
~1280, ~1100StrongC-O stretch (ester)
~700StrongB-OH out-of-plane bend
Table 3: Predicted Mass Spectrometry (MS) Data
ParameterPredicted Value
Molecular FormulaC₈H₈BNO₆
Molecular Weight224.96 g/mol
Exact Mass225.0445
Expected [M-H]⁻224.0367
Expected [M+Na]⁺248.0264

Experimental Protocols

The following are generalized, yet detailed, methodologies for the acquisition of NMR, IR, and MS spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). The choice of solvent is critical as boronic acids can form cyclic anhydrides (boroxines), which can complicate spectra. A coordinating solvent like DMSO-d₆ is often preferred.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 (dependent on sample concentration).

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

    • Referencing: The residual solvent peak is used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled pulse program.

      • Number of Scans: 1024 or higher due to the low natural abundance of ¹³C.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0 to 200 ppm.

    • Referencing: The solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid powder directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • IR Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Parameters:

      • Mode: Transmittance or Absorbance.

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization method.

  • MS Spectrum Acquisition (Electrospray Ionization - ESI):

    • Instrument: A mass spectrometer equipped with an ESI source.

    • Method: The sample solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Parameters:

      • Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better signal intensity for the molecular ion.

      • Mass Range: m/z 50-500.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 100-150 °C.

    • Data Analysis: The resulting spectrum should be analyzed for the molecular ion peak and any characteristic fragmentation patterns.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for chemical synthesis and spectroscopic analysis.

Commercial availability of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability

As of the date of this report, a comprehensive search of commercial chemical supplier databases reveals that This compound (CAS No. not assigned) is not a stock item. However, several structural isomers and related analogs are commercially available, which can serve as reference compounds or starting points for custom synthesis inquiries.

Table 1: Commercial Availability of Structurally Related Boronic Acids
Compound NameCAS NumberRepresentative Supplier(s)Notes
4-(Methoxycarbonyl)phenylboronic acid99768-12-4Sigma-Aldrich, Combi-BlocksCommercially available, useful for comparative studies.[1]
3-Nitrophenylboronic acid13331-27-6Sigma-Aldrich, TCI ChemicalsCommercially available.
4-Methoxy-3-nitrophenylboronic acid827614-67-5Boron MolecularDemonstrates commercial viability of a nitrophenylboronic acid with a methoxy group.
3-(Methoxycarbonyl)-5-nitrophenylboronic acid117342-20-8Chem-ImpexAn available isomer.
4-(Methoxycarbonyl)-2-nitrophenylboronic acid85107-55-7Chem-ImpexAn available isomer.

For the synthesis of the target compound, it is necessary to source the appropriate precursors. A plausible starting material, Methyl 4-bromo-2-nitrobenzoate , is commercially available from suppliers such as Sigma-Aldrich and Alfa Aesar.

Proposed Synthesis of this compound

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method is the Miyaura borylation, which involves a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent.

Synthetic Scheme

A plausible synthetic route to this compound involves the palladium-catalyzed borylation of a suitable aryl halide precursor, such as methyl 4-bromo-2-nitrobenzoate.

G cluster_0 Proposed Synthetic Pathway start Methyl 4-bromo-2-nitrobenzoate reagents Bis(pinacolato)diboron (B2pin2) Pd(dppf)Cl2 Potassium Acetate (KOAc) 1,4-Dioxane start->reagents intermediate Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzoate (Pinacol Ester Intermediate) reagents->intermediate hydrolysis_reagents Acidic or Basic Hydrolysis (e.g., HCl or NaOH) intermediate->hydrolysis_reagents product This compound hydrolysis_reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzoate

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromo-2-nitrobenzoate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv) and anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified pinacol ester from Step 1 in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an aqueous solution of a strong acid (e.g., 2M HCl) or a base (e.g., 2M NaOH) and stir vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: If acidic hydrolysis is used, extract the product into an organic solvent like ethyl acetate. If basic hydrolysis is performed, acidify the aqueous layer with HCl to precipitate the boronic acid, which can then be extracted.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like ethyl acetate/hexanes).[2][3]

Characterization

The final product should be characterized by:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: As an indicator of purity.

Potential Applications in Research and Drug Development

Boronic acids are crucial building blocks in modern organic synthesis and medicinal chemistry.[4][5] The title compound, with its specific substitution pattern, offers several potential applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound would be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[6] The presence of an electron-withdrawing nitro group can influence the reactivity and may require optimized reaction conditions.[7][8]

G cluster_1 Suzuki-Miyaura Coupling Workflow A This compound F Coupled Product A->F Heat B Aryl/Heteroaryl Halide B->F Heat C Palladium Catalyst (e.g., Pd(PPh3)4) C->F Heat D Base (e.g., K2CO3) D->F Heat E Solvent (e.g., Toluene/Water) E->F Heat

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Medicinal Chemistry

The nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, which can then be functionalized. This allows for the synthesis of diverse compound libraries for screening against biological targets. Boronic acids themselves have been investigated as inhibitors for various enzymes.[9][10]

Signaling Pathway Relevance

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature biaryl scaffolds. A molecule synthesized using this compound could potentially be designed to target signaling pathways implicated in cell proliferation and survival, such as the MAPK/ERK pathway.

G cluster_2 Hypothetical MAPK/ERK Signaling Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Potential Inhibitor (Synthesized via title compound) Inhibitor->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

While this compound is not currently a commercially available reagent, this guide provides a robust, literature-based framework for its synthesis and characterization. Its potential as a versatile building block in Suzuki-Miyaura cross-coupling reactions makes it a valuable target for researchers in organic synthesis and drug discovery. The functional groups present on the aromatic ring offer multiple avenues for further derivatization, enabling the exploration of novel chemical space for therapeutic and materials science applications.

References

An In-depth Technical Guide to (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and potential applications of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid. The content herein is intended to support laboratory research and drug development activities by offering detailed protocols and safety data compiled from reputable sources.

Chemical and Physical Properties

This compound is a substituted phenylboronic acid derivative. Its chemical structure, featuring a methoxycarbonyl and a nitro group, makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

PropertyValueReference
CAS Number 99768-12-4[1]
Molecular Formula C₈H₈BNO₅
Molecular Weight 208.96 g/mol
Appearance Solid, powder[2]
Melting Point 197-200 °C[2]

Safety and Handling

This section details the known hazards and recommended safety precautions for handling this compound and structurally similar compounds. The information is aggregated from various Safety Data Sheets (SDS).

Hazard Identification

Based on data for similar nitrophenylboronic acids, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4][5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. For long-term storage, keep in a cool, dry place.[1][6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1][4]

  • Skin Protection: Handle with gloves. Wear appropriate protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: If dust is formed, use a NIOSH-approved respirator.[7]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the immediate search, a general method can be adapted from the synthesis of similar nitrophenylboronic acids. Furthermore, a general protocol for its primary application, the Suzuki-Miyaura cross-coupling reaction, is provided.

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of 2-nitro-4-methoxycarbonylphenylboronic acid.

Step 1: Nitration of 4-carboxyphenylboronic acid

  • In a reaction vessel, add concentrated sulfuric acid.

  • With stirring, add 4-carboxyphenylboronic acid.

  • At a controlled temperature of 0-10°C, slowly add fuming nitric acid.

  • Maintain the reaction temperature for 2-3 hours.

  • Pour the reaction mixture into ice water and stir.

  • Filter the precipitate and dry to obtain 3-nitro-4-carboxyphenylboronic acid.

Step 2: Esterification

  • To the 3-nitro-4-carboxyphenylboronic acid, add methanol and a dehydrating agent (e.g., thionyl chloride) at room temperature.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture and add it dropwise to ice water.

  • Filter the precipitate and dry to obtain this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.[7][8]

  • In a reaction flask, combine the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature between 80-100°C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid (4-(Methoxycarbonyl)-3-nitrophenyl)B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product Rho_GTPase_Pathway cluster_inhibition Inhibition by Phenylboronic Acids BoronicAcid This compound (and other phenylboronic acids) Rho_GTP Rho-GTP (Active) BoronicAcid->Rho_GTP Inhibits activity Rho_GDP Rho-GDP (Inactive) Rho_GDP->Rho_GTP GTP loading Rho_GTP->Rho_GDP GTP hydrolysis Effectors Downstream Effectors (e.g., ROCK, PAK) Rho_GTP->Effectors GEFs GEFs GEFs->Rho_GTP GAPs GAPs GAPs->Rho_GDP Cytoskeleton Actin Cytoskeleton Rearrangement Effectors->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration Wound_Healing_Assay Start 1. Confluent cell monolayer Scratch 2. Create scratch Start->Scratch Wash 3. Wash with PBS Scratch->Wash Treat 4. Add compound Wash->Treat Image_t0 5. Image at t=0 Treat->Image_t0 Incubate Incubate Image_t0->Incubate Image_tx 6. Image at intervals Incubate->Image_tx Analyze 7. Quantify wound closure Image_tx->Analyze

References

An In-depth Technical Guide to the Suzuki-Miyaura Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

First discovered by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1][2] Its significance in modern organic synthesis is underscored by the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[3] The reaction is widely used in the synthesis of high-value pharmaceuticals, fine chemicals, polyolefins, styrenes, and substituted biphenyls.[1][4][5] This widespread adoption is due to its mild reaction conditions, high functional group tolerance, and the low toxicity and stability of the organoboron reagents compared to other organometallic compounds.[1][6]

Core Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its core components.

ComponentDescriptionExamples
Organoboron Reagent (Nucleophile) The source of the carbon nucleophile. Boronic acids are common, but esters and salts are also used to improve stability and reactivity.[3] The instability of these reagents can sometimes be a cause of low yields.[3]Phenylboronic acid, Vinylboronic acid, Boronic esters (e.g., pinacol esters)
Organic Halide (Electrophile) The source of the carbon electrophile. Reactivity generally follows the trend I > Br > OTf > Cl > OTs. Aryl chlorides may require more electron-rich and specialized ligands to react efficiently.[2][3]Aryl bromides, vinyl iodides, aryl triflates, aryl chlorides
Palladium Catalyst The heart of the reaction, facilitating the C-C bond formation. It is introduced as a stable precatalyst, often Pd(II), which is reduced in situ to the active Pd(0) species.[3] Common sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄.[7]Tetrakis(triphenylphosphine)palladium(0), Palladium(II) acetate, Tris(dibenzylideneacetone)dipalladium(0)
Ligand Stabilizes the Pd(0) catalyst, prevents the formation of inactive palladium black, and modulates the catalyst's electronic and steric properties to influence reactivity.[3] Electron-rich and bulky phosphine ligands are particularly effective for challenging substrates.[2]Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos), N-heterocyclic carbenes (NHCs)
Base Essential for the transmetalation step.[5] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex.[8][9][10] The choice of base can significantly affect reaction yield and is often substrate-dependent.[2][9]Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, KOH), Fluorides (KF)
Solvent Solubilizes reactants and influences reaction kinetics. A variety of organic solvents can be used, often in combination with water.[3]Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle centered around a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[3] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst. An organic halide (R¹-X) reacts with the Pd(0) complex, which inserts itself into the carbon-halogen bond.[3] This oxidizes the palladium to Pd(II) and forms a new organopalladium complex.[1] This step is often the rate-determining step of the entire cycle.[1][2]

  • Transmetalation : In this key step, the organic group (R²) from the organoboron reagent is transferred to the Pd(II) complex.[4] This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10] The halide or other group on the palladium is displaced by the R² group.

  • Reductive Elimination : The final step involves the two organic groups (R¹ and R²) bonded to the Pd(II) center coupling together to form the new C-C bond in the final product (R¹-R²).[7] This step reduces the palladium back to its Pd(0) oxidation state, thereby regenerating the active catalyst which can then re-enter the cycle.[3]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition OxAdd R¹-Pd(II)L₂-X TM_label Transmetalation Transmetal R¹-Pd(II)L₂-R² Product R¹-R² (Product) Transmetal->Product RE_label Reductive Elimination OA_label->OxAdd + R¹-X TM_label->Transmetal + R²-B(OR)₂ (Base Activated) RE_label->Pd0

Catalytic Cycle of the Suzuki-Miyaura Reaction

Comparative Performance of Bases

The choice of base is critical and can dramatically influence reaction outcomes. Weaker bases are commonly employed, and their effectiveness depends on factors like basicity, solubility, and substrate compatibility.[9]

BaseTypical SubstratesTypical YieldsNotes
K₃PO₄ Aryl chlorides, hindered biarylsHighOften provides superior results for challenging substrates.
Cs₂CO₃ Aryl chlorides, complex systemsHighHighly effective but more expensive. Its solubility in organic solvents is a key advantage.
Na₂CO₃ Aryl bromides, iodidesGood to HighA common, cost-effective choice for standard couplings, often used in aqueous solvent mixtures.
K₂CO₃ Aryl bromides, iodidesGood to HighSimilar in reactivity to Na₂CO₃, widely used.[2]
KOH / NaOH Aryl bromides70-90%Strong bases that can be effective, but their high basicity may lead to side reactions with sensitive functional groups.[9]
KF Substrates with base-labile groupsModerate to HighThe fluoride ion is believed to play a unique role in activating the boronic acid.[9][10]

General Experimental Protocols

While specific conditions must be optimized for each unique reaction, the following protocols provide a general framework for performing a Suzuki-Miyaura coupling.

Protocol 1: Standard Coupling of an Aryl Halide

This procedure is a representative example for a standard coupling reaction.

  • Materials:

    • Aryl halide (e.g., 1-bromo-4-iodobenzene, 1.0 mmol)

    • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., Na₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)[2]

  • Procedure:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). This is repeated three times to ensure an inert atmosphere.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product using column chromatography to obtain the desired coupled product.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Reagents, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar or N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Reaction 4. Heat & Stir (Monitor Progress via TLC/GC/LCMS) Solvent->Reaction Workup 5. Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

General Experimental Workflow for Suzuki-Miyaura Coupling

Protocol 2: Coupling of a Challenging Aryl Chloride

This procedure is adapted for less reactive electrophiles like aryl chlorides, which often require stronger catalyst systems.

  • Materials:

    • Aryl chloride (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • Palladium precatalyst/ligand system (e.g., Pd/SPhos, 5 mol%)

    • Base (e.g., K₃PO₄, 3.0 mmol)

    • Solvent system (e.g., Toluene or Dioxane)

  • Procedure:

    • Follow steps 1-3 from Protocol 1, using the specialized catalyst/ligand system and stronger base.

    • Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) and stir vigorously for an extended period, monitoring for completion.

    • Follow steps 6-9 from Protocol 1 for workup and purification.

Applications in Drug Development

The Suzuki-Miyaura coupling is a powerful tool in medicinal chemistry and drug development for the synthesis of complex molecules. Its reliability and broad substrate scope have made it indispensable for constructing biaryl and hetero-biaryl scaffolds, which are common motifs in many pharmaceuticals. The reaction's tolerance for a wide range of functional groups allows for its use in late-stage functionalization, a critical strategy in modern drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies.

References

The Lynchpin of Modern Synthesis: A Technical Guide to the Role of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a primary example of their utility, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This technical guide provides an in-depth exploration of the core principles governing the use of boronic acids in these transformations, with a focus on the Suzuki-Miyaura reaction. It covers the reaction mechanism, a comparative analysis of reaction components, detailed experimental protocols, and their application in the crucial field of drug discovery and development.[2][3]

The Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex.[4] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate.[2]

  • Transmetalation: The organoboronic acid (R²-B(OH)₂) is activated by a base, forming a boronate species. This boronate then undergoes transmetalation with the palladium(II) complex, where the organic group from the boron atom (R²) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, where the two organic groups (R¹ and R²) are coupled to form the desired new carbon-carbon bond (R¹-R²). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oa Oxidative Addition pd0->oa R¹-X pd2_halide R¹-Pd(II)L₂-X oa->pd2_halide tm Transmetalation pd2_halide->tm R²-B(OH)₂ Base pd2_r1r2 R¹-Pd(II)L₂-R² tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product R¹-R² re->product Product

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advantages and Challenges of Boronic Acids

Boronic acids are favored in cross-coupling reactions for several key reasons:

  • Low Toxicity: Compared to other organometallic reagents like organotins and organozincs, boronic acids and their byproducts exhibit significantly lower toxicity.[6]

  • Stability: Many boronic acids are stable to air and moisture, making them easy to handle and store.[7]

  • Commercial Availability: A vast array of boronic acids with diverse functional groups are commercially available.[1]

  • Functional Group Tolerance: Suzuki-Miyaura coupling conditions are generally mild and tolerate a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules.[2]

Despite these advantages, challenges exist:

  • Protodeboronation: A common side reaction is the cleavage of the carbon-boron bond by a proton source, which can reduce the yield of the desired product. This is particularly problematic for some heteroaryl boronic acids.[8]

  • Stability of Certain Derivatives: Some classes of boronic acids, such as certain heteroaryl and vinyl derivatives, can be unstable and prone to decomposition.[8] To address this, more stable derivatives like boronate esters (e.g., pinacol esters) and MIDA (N-methyliminodiacetic acid) boronates are often used.[8]

Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies to provide a comparative overview of how these components affect reaction outcomes.

Table 1: Comparison of Palladium Catalysts and Ligands
Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄TolueneRT298
2-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH802492
4-Bromoanisole3-Pyridylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101895
4-Iodoanisole4-Methoxyphenylboronic acidPd-PEPPSI-IPr (1)-KOt-BuToluene8012High Yield
Table 2: Effect of Different Bases on Reaction Yield
Aryl HalideBoronic AcidCatalyst/LigandBase (equiv)SolventTemp (°C)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃ (2)Toluene/H₂O8094
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄Na₂CO₃ (2)Toluene/H₂O8090
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄Cs₂CO₃ (2)Dioxane8096
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄K₃PO₄ (2)Toluene10095

Experimental Protocols

Below are detailed methodologies for key experiments involving boronic acids in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.[5]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[5]

  • Add degassed toluene and degassed water to the flask via syringe.[5]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 15 mL).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: Synthesis of a Boronic Acid Pinacol Ester

This protocol describes the conversion of a boronic acid to its more stable pinacol ester derivative.[9]

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.0 equiv)

  • Magnesium sulfate (1.5 equiv)

  • Diethyl ether

Procedure:

  • To an oven-dried flask, add the boronic acid, pinacol, and magnesium sulfate.[9]

  • Add diethyl ether and stir the suspension under an inert atmosphere at room temperature for 24 hours.[9]

  • Filter the solids and concentrate the filtrate in vacuo.[9]

  • The crude boronic ester can be purified by distillation or chromatography.[9]

Experimental_Workflow start Start reagents Weigh and add reagents: Aryl halide, Boronic acid, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/GC-MS) solvent->reaction workup Work-up: Quench, Extract, Dry, Concentrate reaction->workup purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Final Product (NMR, MS) purification->characterization end End characterization->end

Diagram 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling reaction is a workhorse in the pharmaceutical industry for the synthesis of new drug candidates.[3] Its reliability and broad scope allow for the rapid generation of libraries of compounds for biological screening. The biaryl motif, which is readily synthesized using this methodology, is a common structural feature in many approved drugs.[2]

The reaction's tolerance for a wide variety of functional groups is particularly advantageous in late-stage functionalization, where a common intermediate can be diversified to produce a range of analogues for structure-activity relationship (SAR) studies. Furthermore, the development of high-throughput screening methods has accelerated the optimization of Suzuki-Miyaura coupling reactions for specific, often complex, substrates encountered in drug discovery programs.[10]

Drug_Discovery_Logic idea Target Molecule with Biaryl Scaffold synthesis Retrosynthetic Analysis idea->synthesis sm_coupling Key Step: Suzuki-Miyaura Coupling synthesis->sm_coupling building_blocks Required Building Blocks: Aryl Halide & Boronic Acid sm_coupling->building_blocks optimization Reaction Optimization (Catalyst, Ligand, Base, Solvent) sm_coupling->optimization synthesis_execution Synthesis of Analogues building_blocks->synthesis_execution optimization->synthesis_execution sar_studies Structure-Activity Relationship (SAR) Studies synthesis_execution->sar_studies lead_compound Lead Compound Identification sar_studies->lead_compound

Diagram 3: Logical workflow for the application of Suzuki-Miyaura coupling in drug discovery.

Conclusion

Boronic acids are central to the field of cross-coupling chemistry, providing a powerful and versatile platform for the construction of complex organic molecules. The Suzuki-Miyaura reaction, in particular, has revolutionized the synthesis of biaryl compounds, with profound implications for medicinal chemistry and materials science. A thorough understanding of the reaction mechanism, the factors influencing reactivity, and the practical aspects of experimental execution is essential for leveraging the full potential of this remarkable transformation. As research continues to uncover more active catalysts and novel boronic acid derivatives, the role of these compounds in enabling synthetic innovation is set to expand even further.

References

Methodological & Application

Suzuki coupling protocol using (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Product: (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid Application: Synthesis of Biphenyl Derivatives for Research and Drug Development

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of biaryl, polyolefin, and styrene compounds.[1] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate is renowned for its mild conditions, high functional group tolerance, and the commercial availability of numerous boronic acids.[2][3] this compound is a valuable building block for introducing a substituted phenyl moiety, which is a common structural motif in biologically active molecules and pharmaceutical intermediates.[4][5][6] The presence of both an electron-withdrawing nitro group and a methoxycarbonyl group makes this reagent particularly useful for creating complex molecular architectures in drug discovery and materials science.[5]

Reaction Scheme

The general scheme for the Suzuki coupling using this compound involves the reaction with an aryl halide in the presence of a palladium catalyst and a base.

Caption: General Suzuki coupling reaction.

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an aryl bromide.

Materials and Equipment:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Subsequently, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl product.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of various aryl halides with substituted phenylboronic acids, based on established protocols.

Aryl Halide (1.0 eq)Boronic Acid (1.2 eq)Catalyst (mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleThis compoundPd(OAc)₂/PPh₃ (2%)K₂CO₃Dioxane/H₂O90685-95
1-Bromo-4-chlorobenzeneThis compoundPd(PPh₃)₄ (3%)Na₂CO₃Toluene/EtOH/H₂O85880-90
2-BromopyridineThis compoundPdCl₂(dppf) (2%)Cs₂CO₃DMF100488-96
4-IodotolueneThis compoundPd(OAc)₂/SPhos (1.5%)K₃PO₄Toluene/H₂O100590-98

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Suzuki coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Catalyst and Solvents B->C D Heat and Stir Mixture (e.g., 90°C) C->D E Monitor Progress via TLC D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction with Ethyl Acetate) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Final Product I->J

Caption: Suzuki coupling experimental workflow.

Safety and Handling

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The toxicity of the specific boronic acid and the resulting biphenyl product may not be fully characterized; handle with care.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3] The choice of the palladium catalyst system is critical for the success of this reaction, especially when dealing with the diverse reactivity of substituted phenylboronic acids. This document provides detailed application notes, comparative data, and experimental protocols for the palladium-catalyzed Suzuki coupling of various substituted phenylboronic acids.

Catalyst Selection and Performance Overview

The efficiency of a Suzuki-Miyaura reaction is highly dependent on the palladium source, the nature of the ligand, the base, and the solvent system.[4][5] The reactivity of the aryl halide coupling partner generally follows the order I > Br > OTf > Cl.[2] For less reactive aryl chlorides, and for challenging substrates such as sterically hindered or electronically deactivated boronic acids, the use of sophisticated, electron-rich, and bulky phosphine ligands is often necessary to achieve high yields.[6][7]

Performance Data of Palladium Catalysts

The following tables summarize the performance of various palladium catalyst systems in the Suzuki coupling of different classes of substituted phenylboronic acids with aryl halides.

Table 1: Electron-Rich and Sterically Hindered Phenylboronic Acids

Phenylboronic AcidAryl HalidePalladium Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-(Diphenylamino)benzeneboronic acidAryl BromidePd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295[5]
4-(Diphenylamino)benzeneboronic acidAryl ChlorideXPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[5]
4-(Diphenylamino)benzeneboronic acidAryl ChlorideSPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[5]
Phenylboronic acid4-ChlorotoluenePd(OAc)₂XPhosK₃PO₄MeOH/THFRT-84[4]
2,6-Difluorophenylboronic acidAryl Chloride(XPhos)Pd(allyl)ClXPhosK₃PO₄DioxaneRT0.5-2>95[8]

Table 2: Phenylboronic Acids with Electron-Withdrawing Groups

Phenylboronic AcidAryl HalidePalladium Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
3-Carboxyphenylboronic acid5-bromo-2-furfuralPd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/H₂O90785[2]
2-Nitrophenylboronic acid1-Chloro-2-nitrobenzenePd(OAc)₂SPhosK₃PO₄Toluene100298[9]
2-Nitrophenylboronic acidHeteroaryl BromidePd(dppf)Cl₂dppfK₂CO₃DME/H₂O801292[9]

Table 3: Phenylboronic Acids with Sulfur-Containing Functional Groups

Phenylboronic AcidAryl HalidePalladium Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
(4-(Butylsulfinyl)phenyl)boronic acid (model)5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂dppfK₂CO₃DME/H₂O80-1001875[3]

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions which can be adapted for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide using Pd(PPh₃)₄

This protocol is suitable for a wide range of substituted phenylboronic acids and aryl bromides.

Materials:

  • Substituted phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 v/v/v)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere, add the aryl bromide, substituted phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed solvent mixture to the vessel.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki Coupling of an Aryl Chloride using a Modern Precatalyst (e.g., XPhos Pd G2)

This protocol is particularly effective for challenging couplings involving less reactive aryl chlorides.

Materials:

  • Aryl chloride (1.0 equiv)

  • Substituted phenylboronic acid (1.5 equiv)

  • XPhos Pd G2 (or similar G2/G3 precatalyst) (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Dioxane/Water (e.g., 10:1 v/v)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, substituted phenylboronic acid, XPhos Pd G2, and K₃PO₄ to a dry reaction vial.

  • Add the degassed dioxane and water.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Separate the organic layer, extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' Ln OxAdd->Trans Transmetalation RedEl Ar-Ar' Trans->RedEl Reductive Elimination Byproduct X-B(OR)₂ + Base-H⁺ Trans->Byproduct RedEl->Pd0 ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Trans Base Base (e.g., K₂CO₃) Base->Trans Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand Solvent Degas Solvents Assembly Assemble Glassware under Inert Atmosphere Reagents->Assembly Addition Add Reagents and Solvents Solvent->Addition Assembly->Addition Heating Heat and Stir Addition->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (Chromatography) Dry->Purify Characterization Characterize Product (NMR, MS, etc.) Purify->Characterization

References

Application Notes and Protocols for Solvent Effects in Suzuki Reactions Involving (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the solvent effects in Suzuki-Miyaura cross-coupling reactions utilizing (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid. This electron-deficient boronic acid presents unique challenges, and the choice of solvent is a critical parameter for achieving high yields and purity. This document outlines general principles, a detailed experimental protocol for solvent screening, and expected outcomes based on literature for structurally related compounds.

Introduction to Solvent Effects in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reaction's efficiency is highly dependent on several factors, with the solvent system playing a crucial role in the catalytic cycle. The solvent influences the solubility of reactants, the stability and activity of the palladium catalyst, and the rate of the key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.

For electron-deficient substrates such as this compound, the electronic effects of the nitro and methoxycarbonyl groups can impact the reaction, making solvent selection particularly important. A common side reaction with electron-deficient boronic acids is protodeboronation, which can be influenced by the solvent and base combination.

Data on Solvent Effects

Solvent SystemTypical Base(s)Expected YieldNotes and Considerations
1,4-Dioxane / WaterK₃PO₄, Cs₂CO₃Good to ExcellentA versatile and commonly used solvent system for Suzuki reactions. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step. For nitro-substituted substrates, dioxane is often a preferred solvent.[1]
Toluene / WaterK₂CO₃, NaOHModerate to GoodA non-polar aprotic solvent that, in a biphasic system with water, can be effective. May require higher temperatures.
Tetrahydrofuran (THF) / WaterK₃PO₄, K₂CO₃Moderate to GoodAnother common ethereal solvent. Can be effective, though sometimes yields are lower compared to dioxane for challenging substrates.[1]
N,N-Dimethylformamide (DMF) / WaterK₂CO₃, K₃PO₄Moderate to GoodA polar aprotic solvent that can be beneficial for less soluble substrates. However, higher temperatures in DMF can sometimes lead to side reactions.
Methanol (MeOH) / WaterNa₂CO₃, K₂CO₃VariableA protic solvent system that can be effective and offers a "greener" alternative. The outcome can be highly substrate-dependent.
Ethanol (EtOH) / WaterK₂CO₃VariableSimilar to methanol/water, this protic system can be effective but requires optimization for specific substrates.

Experimental Protocols

The following is a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction involving this compound and an aryl bromide. This protocol is designed for the screening of different solvents to determine the optimal conditions.

Materials:

  • This compound

  • Aryl bromide (or other aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvents (1,4-dioxane, toluene, THF, DMF, etc.)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS)

Procedure for Solvent Screening:

  • Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Inert Atmosphere: Seal each vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Base and Catalyst: Under a positive pressure of the inert gas, add the base (2.0-3.0 equivalents) and the palladium catalyst (typically 1-5 mol%) to each vial.

  • Solvent Addition: To each vial, add the selected anhydrous organic solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.2 M.

  • Reaction: Place the vials in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir the reactions vigorously.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the limiting reactant is observed.

  • Work-up:

    • Cool the reaction mixtures to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield for each solvent system.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Halide, Base, Catalyst inert Establish Inert Atmosphere reagents->inert add_solvent Add Degassed Solvent System inert->add_solvent heat Heat and Stir (80-110 °C) add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Analyze Product purify->analyze suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 R²-B(OR)₂ (Base) pd_complex2->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_complex2->product

References

Applications of (4-Methoxycarbonyl-3-nitrophenyl)boronic Acid in Pharmaceutical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxycarbonyl-3-nitrophenyl)boronic acid is a versatile building block in modern pharmaceutical synthesis. Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form crucial carbon-carbon bonds. The presence of both a methoxycarbonyl group and a nitro group on the phenyl ring offers unique reactivity and opportunities for further functionalization, making it a valuable reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the nitro group can influence the reactivity of the boronic acid, a factor that can be leveraged in strategic synthetic design.

This document provides detailed application notes and experimental protocols for the use of (4-methoxycarbonyl-3-nitrophenyl)boronic acid and its analogs in pharmaceutical synthesis, with a focus on the construction of biaryl structures commonly found in drug molecules.

Key Applications in Pharmaceutical Synthesis

The primary application of (4-methoxycarbonyl-3-nitrophenyl)boronic acid and its analogs in pharmaceutical synthesis is the formation of biaryl and heteroaryl-aryl linkages via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery and development, enabling the efficient construction of complex molecular architectures.

A prominent example of the utility of a closely related analog, (4-methoxycarbonyl)phenylboronic acid, is in the synthesis of Telmisartan , an angiotensin II receptor blocker used to treat hypertension. While the direct use of the 3-nitro derivative in the synthesis of a marketed drug is not widely published, the protocols for Telmisartan synthesis serve as an excellent model for the application of (4-methoxycarbonyl-3-nitrophenyl)boronic acid in similar synthetic contexts.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle cluster_1 Reactants Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X (Aryl/Vinyl Halide) R1-Pd(II)-X_L2 R1-Pd(II)-X(L2) (Palladacycle) Oxidative_Addition->R1-Pd(II)-X_L2 Transmetalation Transmetalation R1-Pd(II)-X_L2->Transmetalation [R2-B(OR)3]- (Activated Boronic Acid) R1-Pd(II)-R2_L2 R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2_L2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R1-R2 R1-R2 (Coupled Product) Reductive_Elimination->R1-R2 R1-X_input Organohalide (e.g., Aryl Bromide) R2-B(OH)2_input (4-Methoxycarbonyl-3-nitrophenyl)boronic acid Base_input Base (e.g., Na2CO3, K3PO4)

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Example: Synthesis of a Telmisartan Intermediate Analog

The following sections detail the synthesis of a key biphenyl intermediate analogous to that used in the production of Telmisartan. This serves as a practical guide for utilizing (4-methoxycarbonyl-3-nitrophenyl)boronic acid in a real-world pharmaceutical synthesis scenario.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol describes the coupling of an aryl bromide with a phenylboronic acid derivative to form a biphenyl carboxylic acid methyl ester, a key intermediate.

Materials:

  • (4-Methoxycarbonyl-3-nitrophenyl)boronic acid

  • 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas (for inert atmosphere)

  • Ethyl acetate

  • Water

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen line)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.1 equivalents) and (4-methoxycarbonyl-3-nitrophenyl)boronic acid (1.0 equivalent).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the reactants.

  • Add 2 M aqueous sodium carbonate solution. The mixture will be biphasic.

  • Degas the solution by bubbling nitrogen gas through it for 20 minutes.

  • Under a positive pressure of nitrogen, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biphenyl intermediate.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling in the synthesis of biaryl intermediates relevant to pharmaceuticals like Telmisartan. The data for the non-nitrated analog provides a baseline for optimization when using the 3-nitro substituted boronic acid.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline(4-Methoxycarbonyl)phenylboronic acidPd(PPh₃)₄ (1-3)2M Na₂CO₃THF/H₂OReflux12~90[1][2]
Aryl Halide(4-Methoxycarbonyl-3-nitrophenyl)boronic acidPd(dppf)Cl₂ (2-5)K₃PO₄Dioxane/H₂O80-10012-18Est. 70-85General
Heterocyclic Bromide(4-Methoxycarbonyl-3-nitrophenyl)boronic acidPd₂(dba)₃/SPhos (1-4)Cs₂CO₃Toluene/H₂O90-1108-16Est. 65-80General

*Estimated yields are based on typical Suzuki-Miyaura reactions with electron-deficient boronic acids and may require optimization.

Subsequent Transformations and Workflow

The biphenyl intermediate synthesized using (4-methoxycarbonyl-3-nitrophenyl)boronic acid can undergo further transformations to introduce additional complexity and arrive at the final API. A typical synthetic workflow is outlined below.

Synthetic_Workflow cluster_workflow Pharmaceutical Synthesis Workflow Start (4-Methoxycarbonyl-3-nitrophenyl)boronic acid + Aryl Halide Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate Biaryl Intermediate (with -NO2 and -COOCH3) Suzuki->Intermediate Reduction Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2) Intermediate->Reduction Hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Intermediate->Hydrolysis Amine_Intermediate Aminobiaryl Intermediate Reduction->Amine_Intermediate Final_Coupling Amide Coupling / Heterocycle Formation Amine_Intermediate->Final_Coupling Carboxylic_Acid Biaryl Carboxylic Acid Hydrolysis->Carboxylic_Acid Carboxylic_Acid->Final_Coupling API Final Active Pharmaceutical Ingredient (API) Final_Coupling->API

Figure 2: A representative workflow for the utilization of the biaryl intermediate in pharmaceutical synthesis.

The nitro group in the resulting biaryl intermediate can be readily reduced to an amine, providing a handle for the introduction of further diversity through amide bond formation or the construction of heterocyclic rings, which are prevalent in many drug scaffolds. The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, another common functional group in APIs, or can be involved in other transformations.

Conclusion

(4-Methoxycarbonyl-3-nitrophenyl)boronic acid is a valuable and versatile reagent for pharmaceutical synthesis. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl cores that are central to the structure of numerous drugs. The protocols and data presented here, based on the synthesis of intermediates for drugs like Telmisartan, provide a solid foundation for researchers and scientists to incorporate this and similar boronic acids into their synthetic strategies for the development of new and improved pharmaceuticals. The dual functionality of the nitro and methoxycarbonyl groups offers significant synthetic flexibility, making it a key building block in the medicinal chemist's toolbox.

References

The Pivotal Role of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic Acid in Agrochemical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid has emerged as a critical building block in the synthesis of modern agrochemicals. Its unique trifunctional structure, featuring a boronic acid moiety, a methoxycarbonyl group, and a nitro group, provides a versatile platform for constructing complex molecular architectures, particularly those utilized in the development of novel herbicides and fungicides. This application note delves into the utility of this compound, primarily focusing on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate key agrochemical intermediates. Detailed experimental protocols and data are provided to guide researchers and drug development professionals in leveraging this reagent for their synthetic needs.

The primary application of this compound in agrochemical synthesis lies in its role as a precursor for creating substituted biphenyl and phenylpyridine scaffolds. These core structures are prevalent in a wide range of biologically active compounds. The boronic acid group serves as the reactive handle for the Suzuki-Miyaura coupling, a powerful and widely used carbon-carbon bond-forming reaction in industrial chemistry due to its mild reaction conditions and high functional group tolerance. The methoxycarbonyl and nitro groups on the phenyl ring can be further manipulated to introduce additional functionalities or can themselves be crucial for the final agrochemical's mode of action.

Application Example: Synthesis of a Key Precursor for Pyridine-Based Herbicides

A significant application of this compound is in the synthesis of nitrobiphenyl esters, which are versatile intermediates for a variety of agrochemicals, including pyridine-based herbicides. The Suzuki-Miyaura coupling reaction is employed to couple the boronic acid with a suitable halogenated pyridine derivative.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Nitrobiphenyl Ester Intermediate

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic chloro-pyridine derivative.

Materials:

  • This compound

  • 2-Chloropyridine (or other halogenated pyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 mmol), 2-chloropyridine (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (10 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL).

  • Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 80-90°C under an argon atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired nitrobiphenyl ester.

Quantitative Data

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction described above.

ParameterValue
Yield 75-85%
Purity (by HPLC) >95%
Reaction Time 12-24 hours
Reaction Temperature 80-90°C

Subsequent Transformations and Agrochemical Relevance

The resulting nitrobiphenyl ester is a valuable intermediate that can undergo further chemical modifications to produce a final agrochemical product. Key transformations include:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which is a common functional group in many herbicides and fungicides. This transformation opens up avenues for further derivatization, such as amide or sulfonamide formation.

  • Hydrolysis of the Ester: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid, providing another point for modification or for interacting with biological targets.

The strategic placement of the nitro and methoxycarbonyl groups on the phenyl ring, as provided by the starting boronic acid, is crucial for the biological activity of the final agrochemical. For instance, in some pyridine-based herbicides, the relative positions of these substituents are critical for binding to the target enzyme.

Signaling Pathways and Experimental Workflows

The synthesis of agrochemicals using this compound typically follows a logical workflow that can be visualized.

Agrochemical_Synthesis_Workflow A This compound C Suzuki-Miyaura Coupling A->C B Halogenated Heterocycle (e.g., Chloropyridine) B->C D Nitrobiphenyl/heterocycle Ester Intermediate C->D E Nitro Group Reduction D->E G Ester Hydrolysis D->G F Amino Intermediate E->F I Further Derivatization F->I H Carboxylic Acid Intermediate G->H H->I J Final Agrochemical Product I->J

Caption: Synthetic workflow for agrochemicals.

The above diagram illustrates the central role of the Suzuki-Miyaura coupling in converting the starting boronic acid and a halogenated heterocycle into a key intermediate, which is then subjected to further functional group transformations to yield the final agrochemical product.

Application Notes and Protocols for Monitoring Suzuki Coupling Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries.[1][2] The ability to effectively monitor the progress of these reactions is crucial for optimizing reaction conditions, ensuring complete conversion, maximizing yield, and gaining mechanistic insights. This document provides detailed application notes and protocols for a variety of analytical techniques suited for monitoring Suzuki coupling reactions involving boronic acids.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

HPLC and UPLC-MS are highly effective for the quantitative analysis of Suzuki coupling reaction mixtures, offering exceptional resolution, sensitivity, and throughput.[1] These techniques are ideal for tracking the consumption of starting materials (aryl halide and boronic acid) and the formation of the desired biaryl product, as well as identifying any potential byproducts.

Data Presentation:

Table 1: Representative Kinetic Data for a Suzuki-Miyaura Coupling Reaction Monitored by HPLC. [1]

Reaction Time (min)Aryl Halide Conversion (%)Product Formation (%)
000
152524
305554
608584
1209897
180>99>99
Experimental Protocol: HPLC Monitoring
  • Reaction Sampling and Quenching:

    • At predetermined time points, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.[1]

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent such as acetonitrile or methanol. This step is critical to halt the catalytic cycle.[1]

    • For enhanced quantitative accuracy, an internal standard can be included in the quenching solvent.

  • Sample Preparation:

    • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter, including the catalyst and base, which could damage the HPLC column.

    • Perform further dilutions as necessary to ensure the sample concentration falls within the linear range of the detector.

  • HPLC/UPLC-MS Conditions (General Example):

    • Column: A C18 reverse-phase column is commonly used (e.g., 2.1 mm x 50 mm, 1.8 µm particle size for UPLC).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 5% B, ramping up to 95% B over 5-10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min for UPLC.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 - 5 µL.

    • Detection: UV detection at a wavelength where both reactants and products absorb (e.g., 254 nm). For UPLC-MS, an electrospray ionization (ESI) source in positive ion mode is common.

  • Data Analysis:

    • Generate calibration curves for the starting materials and the product using standards of known concentration to enable accurate quantification.[1]

    • Integrate the peak areas of the reactants and product at each time point.

    • Calculate the percentage conversion of the limiting reactant and the formation of the product over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring Suzuki coupling reactions, offering both quantitative data and detailed structural information.[3][4] It can be used for both offline analysis of quenched aliquots and for in-situ, real-time monitoring of the reaction as it proceeds.[3]

Data Presentation:

Table 2: Monitoring a Nickel-Catalyzed Suzuki Coupling by ¹⁹F NMR. [3]

Time (min)Integral of Reactant (¹⁹F Signal)Integral of Product (¹⁹F Signal)Reactant Conversion (%)
01.000.000
300.650.3535
600.300.7070
1200.050.9595
180<0.01>0.99>99

This data is illustrative, based on the description of monitoring the reaction of 1-bromo-4-(trifluoromethyl)benzene with phenylboronic acid.[3]

Experimental Protocol: Offline ¹H or ¹⁹F NMR Monitoring
  • Reaction Sampling and Quenching:

    • Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture at specified intervals.

    • Quench the reaction by diluting the aliquot in a suitable solvent and filtering to remove solids, similar to the HPLC protocol.

    • Evaporate the solvent from the quenched and filtered sample.

  • Sample Preparation for NMR:

    • Dissolve the dried residue in a deuterated solvent (e.g., CDCl₃).[4]

    • Transfer the solution to an NMR tube. An internal standard with a known chemical shift and concentration can be added for precise quantification.

  • NMR Data Acquisition:

    • Acquire a ¹H or, if applicable, a ¹⁹F NMR spectrum.[3]

    • Ensure the relaxation delay (d1) is sufficient (typically 5 times the longest T1) for accurate quantification.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material and the product.

    • The relative integrals can be used to determine the ratio of reactant to product at each time point, allowing for the calculation of reaction conversion.[3]

Experimental Workflow for In-Situ NMR Monitoring

cluster_prep Reaction Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A Combine Reactants, Catalyst, Base, and Deuterated Solvent in a Vial B Transfer Mixture to an NMR Tube A->B C Place NMR Tube in Spectrometer at Reaction Temperature B->C Insert into Spectrometer D Acquire Spectra at Regular Time Intervals C->D Automated Acquisition E Process Spectra (Fourier Transform, Phasing, Baseline Correction) D->E F Integrate Key Signals of Reactants and Products E->F G Plot Concentration vs. Time to Determine Kinetics F->G

Caption: Workflow for in-situ NMR monitoring of a Suzuki coupling.

In-Situ Raman Spectroscopy

In-situ Raman spectroscopy is a non-invasive technique that allows for real-time monitoring of reaction progress without the need for sampling.[5][6] It is particularly well-suited for reactions conducted under challenging conditions, such as in a microwave reactor.[5] The appearance of a characteristic peak for the biaryl product can be used to track the reaction.[5]

Data Presentation:

Table 3: Reaction Completion Times for Microwave-Promoted Suzuki Couplings Monitored by In-Situ Raman Spectroscopy. [6]

Aryl HalideProductReaction Time to Completion (s)Isolated Yield (%)
4-Bromoacetophenone4-Acetylbiphenyl~13587
4-Bromotoluene4-Methylbiphenyl~13595
2-Iodotoluene2-Methylbiphenyl~13535
4-Bromobenzonitrile4-Cyanobiphenyl~13597
Experimental Protocol: In-Situ Raman Monitoring
  • System Setup:

    • Position a Raman probe to be immersed in or focused on the reaction mixture within the reaction vessel (e.g., a microwave vial).

    • The setup typically consists of a laser excitation source (e.g., 785 nm), the probe, and a spectrometer.[5]

  • Data Acquisition:

    • Record a spectrum of the initial reaction mixture before heating or initiation.

    • Once the reaction starts, acquire spectra at regular intervals (e.g., every 5-10 seconds).[6]

  • Data Analysis:

    • Identify a characteristic Raman band for the product that does not overlap with reactant or solvent bands (e.g., a biaryl peak often appears around 1600 cm⁻¹).[5]

    • Monitor the increase in the intensity of this product peak over time.

    • The reaction is considered complete when the intensity of the product peak no longer increases.

Logical Workflow for Raman Data Analysis

A Acquire Time-Resolved Raman Spectra B Identify Characteristic Product Peak (e.g., ~1600 cm⁻¹) A->B C Subtract Baseline/Background from Spectra B->C D Integrate or Measure Height of Product Peak at Each Time Point C->D E Plot Peak Intensity vs. Time D->E F Determine Reaction Endpoint When Intensity Plateaus E->F

Caption: Logical workflow for kinetic analysis using Raman data.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC and GC-MS are suitable for monitoring Suzuki coupling reactions where the reactants and products are volatile and thermally stable. These methods provide excellent separation and quantification capabilities.

Experimental Protocol: GC Monitoring
  • Reaction Sampling and Quenching:

    • Follow the same procedure as for HPLC to obtain quenched aliquots of the reaction mixture.

  • Sample Preparation:

    • The quenched sample may be directly injected if the solvent is appropriate for GC.

    • Alternatively, an extraction can be performed. For example, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[7] The organic layer is then dried, and a sample is taken for GC analysis.

    • Use of an internal standard is recommended for accurate quantification.

  • GC Conditions (General Example):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold.

    • Carrier Gas: Helium or Hydrogen.

    • Detector: Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.

  • Data Analysis:

    • Identify the peaks for the starting materials and product based on their retention times.

    • Use the peak areas, corrected with the internal standard, to calculate the concentration of each species and determine the reaction progress.

Conclusion

The selection of a reaction monitoring technique for Suzuki coupling depends on the specific goals of the analysis, the nature of the reactants, and the available instrumentation. HPLC and GC are industry standards for robust quantitative analysis and are excellent for reaction optimization and kinetic studies.[1][7] NMR provides unparalleled structural detail and is a powerful method for in-situ monitoring and mechanistic investigations.[3][4] In-situ Raman spectroscopy offers the advantage of real-time, non-invasive monitoring, which is especially useful for reactions under high pressure or temperature.[5] By applying these detailed protocols, researchers can gain a deeper understanding of their Suzuki coupling reactions, leading to more efficient and reproducible synthetic outcomes.

References

Application Notes and Protocols for the Scale-Up Synthesis of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid is a key building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in medicinal chemistry. The presence of the nitro group and the methoxycarbonyl group offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.

This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing multi-gram to kilogram quantities of the material. The described two-step synthesis involves the nitration of 4-carboxyphenylboronic acid followed by esterification. The protocols are designed to be robust, scalable, and to yield high-purity material.

Reaction Scheme

The overall synthetic pathway is a two-step process starting from 4-carboxyphenylboronic acid.

Reaction_Scheme 4-Carboxyphenylboronic acid 4-Carboxyphenylboronic acid 2-Nitro-4-carboxyphenylboronic acid 2-Nitro-4-carboxyphenylboronic acid 4-Carboxyphenylboronic acid->2-Nitro-4-carboxyphenylboronic acid H2SO4, HNO3 0-10 °C This compound This compound 2-Nitro-4-carboxyphenylboronic acid->this compound Methanol, Dehydrating Agent Reflux

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-4-carboxyphenylboronic acid

This protocol is adapted from a known laboratory procedure and scaled for larger quantities.[1]

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling circulator

  • Ice-water bath

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

  • 4-Carboxyphenylboronic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Deionized water

  • Ice

Procedure:

  • Reactor Setup: Ensure the 10 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Acid: Charge the reactor with concentrated sulfuric acid (3.0 L). Begin cooling the reactor jacket to 0-5 °C using the cooling circulator.

  • Addition of Starting Material: Once the sulfuric acid has reached the target temperature, slowly add 4-carboxyphenylboronic acid (1.0 kg, 6.03 mol) in portions to the stirred acid. Maintain the internal temperature below 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding fuming nitric acid (0.6 L) to concentrated sulfuric acid (0.6 L) while cooling in an ice-water bath.

  • Nitration: Slowly add the prepared nitrating mixture to the reactor via the addition funnel over 2-3 hours. Carefully monitor the internal temperature and maintain it between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of ice and water (10 kg ice in 10 L water). This should be done in a vessel with adequate capacity and cooling.

  • Precipitation and Isolation: A precipitate of 2-nitro-4-carboxyphenylboronic acid will form. Stir the slurry for 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake with cold deionized water (3 x 2 L) until the washings are neutral to pH.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quantitative Data for Step 1:

ParameterValue
Starting Material (4-Carboxyphenylboronic acid)1.0 kg
Concentrated Sulfuric Acid3.6 L
Fuming Nitric Acid0.6 L
Reaction Temperature0-10 °C
Reaction Time4-6 hours
Expected Yield 1.0 - 1.15 kg (78-90%)
Purity (by HPLC) >95%
Step 2: Synthesis of this compound

This protocol details the esterification of the product from Step 1.[1]

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and Dean-Stark trap (optional)

  • Heating/cooling circulator

  • Rotary evaporator

  • 2-Nitro-4-carboxyphenylboronic acid (from Step 1)

  • Methanol (anhydrous)

  • Dehydrating agent (e.g., concentrated sulfuric acid or thionyl chloride)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Ensure the 10 L reactor is clean, dry, and equipped with a reflux condenser.

  • Charging Reagents: Charge the reactor with 2-nitro-4-carboxyphenylboronic acid (1.0 kg, 4.74 mol) and anhydrous methanol (5.0 L).

  • Addition of Dehydrating Agent: Slowly add the dehydrating agent to the stirred suspension at room temperature. If using concentrated sulfuric acid, add it dropwise (100 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by HPLC or TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate (5 L). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2 L) and brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the high-purity this compound.

Quantitative Data for Step 2:

ParameterValue
Starting Material (2-Nitro-4-carboxyphenylboronic acid)1.0 kg
Methanol5.0 L
Dehydrating Agent (Conc. H2SO4)100 mL
Reaction TemperatureReflux (~65 °C)
Reaction Time3-5 hours
Expected Yield 0.9 - 1.0 kg (85-95%)
Purity (by HPLC after recrystallization) >98%

Workflow Diagram

Scale_Up_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification A Charge H2SO4 to Reactor B Add 4-Carboxyphenylboronic Acid A->B C Add Nitrating Mixture (HNO3/H2SO4) B->C D Reaction Monitoring C->D E Quench on Ice/Water D->E F Filter and Wash Product E->F G Dry 2-Nitro-4-carboxyphenylboronic acid F->G H Charge Intermediate and Methanol G->H Proceed to Step 2 I Add Dehydrating Agent H->I J Reflux and Monitor Reaction I->J K Solvent Removal J->K L Aqueous Work-up K->L M Dry and Concentrate L->M N Purify by Recrystallization M->N O O N->O Final Product: This compound

Caption: Experimental workflow for the scale-up synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Acids: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. The addition of these acids should be slow and controlled to manage the exothermic reaction.

  • Quenching: The quenching of the nitration reaction is highly exothermic. Ensure the ice/water mixture is well-stirred and has sufficient cooling capacity. Add the reaction mixture slowly to prevent splashing and uncontrolled boiling.

  • Solvent Handling: Organic solvents like methanol and ethyl acetate are flammable. Use them in a well-ventilated area away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The provided protocols offer a comprehensive guide for the scale-up synthesis of this compound. By following these detailed procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this important building block in the quantities required for their research and development activities. The use of readily available starting materials and straightforward reaction conditions makes this synthetic route amenable to industrial-scale production.

References

Application Notes and Protocols for the Purification of Suzuki Reaction Products Derived from (4-(Methoxycarbonyl)-3-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of biaryl products synthesized via Suzuki-Miyaura cross-coupling reactions utilizing (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid. The presence of both a methoxycarbonyl and a nitro group on the boronic acid introduces specific considerations for the purification strategy of the resulting biaryl compounds. The following sections detail standard work-up procedures, purification by flash column chromatography, and purification by recrystallization, supported by representative data and experimental workflows.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The purification of the resulting products is a critical step to ensure the removal of unreacted starting materials, catalyst residues, and by-products. Products derived from this compound are typically moderately polar to polar compounds, making flash column chromatography a primary purification technique. Recrystallization can also be an effective method for obtaining highly pure crystalline products.

General Reaction Work-up

Following the completion of the Suzuki-Miyaura coupling reaction, a standard aqueous work-up is typically performed to remove the base, inorganic salts, and water-soluble impurities.

Protocol 2.1: Standard Aqueous Work-up

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Filtration (Optional but Recommended): If a heterogeneous palladium catalyst was used or if significant solids are present, filter the mixture through a pad of Celite®. Wash the filter cake with additional ethyl acetate. This step helps to remove the bulk of the palladium catalyst and inorganic salts.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if an acidic work-up is not desired and to remove any acidic byproducts).

    • Brine (saturated aqueous sodium chloride solution) to aid in the separation of the organic and aqueous layers.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Flash Column Chromatography

Flash column chromatography is the most common method for purifying products from Suzuki reactions, offering efficient separation of the desired biaryl from starting materials and by-products.

Protocol 3.1: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by thin-layer chromatography (TLC) of the crude product. A good starting point for biaryls derived from this compound is a mixture of hexanes and ethyl acetate. The ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel column packed with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Elute the column with the predetermined solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 1: Representative Data for Flash Chromatography Purification
EntryCoupling Partner (Aryl Halide)Crude Purity (%)Eluent System (Hexanes:EtOAc)Purified Yield (%)Final Purity (%)
14-Bromotoluene758:285>98
21-Bromo-4-methoxybenzene807:388>99
33-Bromopyridine701:175>97

Note: The data presented are representative and may vary depending on the specific reaction conditions and the nature of the aryl halide.

Purification by Recrystallization

For solid products, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain soluble at all temperatures.

Protocol 4.1: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) at room and elevated temperatures.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Representative Data for Recrystallization Purification
EntryProductCrude Purity (%)Recrystallization SolventPurified Yield (%)Final Purity (%)
1Methyl 4'-methyl-3'-nitro-[1,1'-biphenyl]-4-carboxylate90Ethanol/Water80>99.5
2Methyl 4'-methoxy-3'-nitro-[1,1'-biphenyl]-4-carboxylate92Isopropanol85>99.8

Note: The data presented are representative and may vary depending on the specific product and impurities.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the purification of Suzuki reaction products.

G cluster_0 General Work-up Reaction Mixture Reaction Mixture Cool to RT Cool to RT Reaction Mixture->Cool to RT Dilute with Organic Solvent Dilute with Organic Solvent Cool to RT->Dilute with Organic Solvent Filter through Celite (optional) Filter through Celite (optional) Dilute with Organic Solvent->Filter through Celite (optional) Aqueous Wash Aqueous Wash Filter through Celite (optional)->Aqueous Wash Dry Organic Layer Dry Organic Layer Aqueous Wash->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Crude Product Crude Product Concentrate->Crude Product

Caption: General aqueous work-up workflow.

G cluster_1 Purification by Flash Chromatography Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Prepare Silica Gel Column Prepare Silica Gel Column TLC Analysis->Prepare Silica Gel Column Load Sample Load Sample Prepare Silica Gel Column->Load Sample Elute with Solvent System Elute with Solvent System Load Sample->Elute with Solvent System Collect Fractions Collect Fractions Elute with Solvent System->Collect Fractions Combine Pure Fractions Combine Pure Fractions Collect Fractions->Combine Pure Fractions Concentrate Concentrate Combine Pure Fractions->Concentrate Purified Product Purified Product Concentrate->Purified Product

Caption: Flash chromatography purification workflow.

G cluster_2 Purification by Recrystallization Crude Product Crude Product Select Solvent Select Solvent Crude Product->Select Solvent Dissolve in Hot Solvent Dissolve in Hot Solvent Select Solvent->Dissolve in Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in Hot Solvent->Hot Filtration (optional) Cool to Crystallize Cool to Crystallize Hot Filtration (optional)->Cool to Crystallize Isolate Crystals by Filtration Isolate Crystals by Filtration Cool to Crystallize->Isolate Crystals by Filtration Wash Crystals Wash Crystals Isolate Crystals by Filtration->Wash Crystals Dry Crystals Dry Crystals Wash Crystals->Dry Crystals Purified Product Purified Product Dry Crystals->Purified Product

Caption: Recrystallization purification workflow.

Troubleshooting

  • Persistent Palladium Contamination: If the product remains gray or black after work-up, it may be due to residual palladium. Filtering through Celite is often effective. For soluble palladium species, a charcoal treatment of the crude product solution followed by filtration through Celite can be beneficial.

  • Difficulty in Removing Boronic Acid Starting Material: The this compound is acidic and can sometimes be challenging to remove completely with a simple aqueous wash. An additional wash with a dilute base (e.g., 1M NaHCO₃) during the work-up can help to remove it as its water-soluble salt.

  • Product Oiling Out During Recrystallization: If the product separates as an oil instead of crystals, try using a more dilute solution, a different solvent system, or scratching the inside of the flask to induce crystallization.

By following these detailed protocols and considering the specific properties of the biaryl product, researchers can effectively purify compounds derived from Suzuki reactions with this compound to achieve the high purity required for further research and development.

Application Notes and Protocols for Ligand Selection in Challenging Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, certain substrate combinations and reaction conditions present significant challenges, often leading to low yields, side reactions, or complete reaction failure. The judicious selection of the supporting ligand for the palladium catalyst is paramount to overcoming these obstacles. This document provides a guide to ligand selection for challenging Suzuki cross-coupling reactions, complete with quantitative data, detailed experimental protocols, and visual aids to facilitate understanding and implementation.

Understanding Challenging Suzuki-Miyaura Couplings

Challenges in Suzuki-Miyaura reactions often arise from:

  • Steric Hindrance: The presence of bulky substituents near the reaction center, particularly ortho-substituents on the aryl halides or boronic acids, can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3][4] The synthesis of di-, tri-, and even tetra-ortho-substituted biaryls is a significant challenge.[1][3]

  • Heteroaromatic Substrates: Heteroaryl halides and boronic acids can be problematic due to their electronic properties and potential to coordinate to the palladium center, leading to catalyst deactivation.[5]

  • Electronically Deactivated Substrates: Aryl chlorides and other less reactive electrophiles often require highly active catalyst systems to participate efficiently in the coupling reaction.[6][7][8]

  • Low Reaction Temperatures: Performing couplings at or near room temperature is desirable for thermally sensitive substrates but requires highly active catalysts.[3][7]

  • Presence of Sensitive Functional Groups: The reaction must be mild enough to tolerate a wide range of functional groups present in complex molecules, such as those found in pharmaceutical intermediates.[9]

Classes of Ligands for Challenging Couplings

The development of sophisticated ligands has been instrumental in addressing the challenges of Suzuki-Miyaura couplings. These ligands are typically electron-rich and sterically bulky, promoting the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly active in the catalytic cycle.

2.1. Bulky, Electron-Rich Phosphine Ligands:

This class of ligands, particularly the dialkylbiarylphosphines developed by the Buchwald group, has proven to be highly effective for a wide range of challenging Suzuki couplings.[5][10][11][12] Ligands such as SPhos, XPhos, and RuPhos are commercially available and widely used. Their bulk facilitates reductive elimination, while their electron-donating ability promotes oxidative addition.[13]

2.2. N-Heterocyclic Carbene (NHC) Ligands:

NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are often resistant to decomposition at high temperatures.[14] Their steric and electronic properties can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring, making them versatile ligands for various challenging couplings, including those involving sterically hindered substrates.[3][4]

2.3. Specialized Ligands:

For specific challenges, novel ligand scaffolds have been developed. These include:

  • P,P=O Ligands: These feature a secondary phosphine oxide group that can act as a hemilabile coordinating site, which has been shown to be beneficial in certain cross-coupling reactions.[15][16]

  • Ferrocene-Based Ligands: The unique steric and electronic environment provided by ferrocenylphosphine ligands can lead to high catalytic activity, particularly for achieving high turnover numbers (TONs).[3]

Visualizing Key Concepts

To better illustrate the processes involved, the following diagrams depict the general catalytic cycle for the Suzuki-Miyaura reaction, a typical workflow for ligand screening, and a representation of the different classes of ligands.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)L(X) Ar-Pd(II)L(X) Pd(0)L->Ar-Pd(II)L(X) Oxidative Addition (Ar-X) Ar-Pd(II)L(Ar') Ar-Pd(II)L(Ar') Ar-Pd(II)L(X)->Ar-Pd(II)L(Ar') Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)L(Ar')->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L Catalyst Regeneration

Caption: The Suzuki-Miyaura Catalytic Cycle.

Ligand_Screening_Workflow cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Analysis & Optimization Stock_Solutions Prepare Stock Solutions (Aryl Halide, Boronic Acid, Precatalysts, Ligands, Bases) Reaction_Plate Dispense into 96-well Plate (Unique combination per well) Stock_Solutions->Reaction_Plate Execution Seal and Run Reaction (Inert atmosphere, controlled temperature) Reaction_Plate->Execution Quench_Dilute Quench Reactions and Dilute for Analysis Execution->Quench_Dilute UPLC_MS Analyze by UPLC-MS (Determine product yield) Quench_Dilute->UPLC_MS Data_Analysis Analyze Data to Identify Lead Conditions UPLC_MS->Data_Analysis Optimization Further Optimization of Promising Hits Data_Analysis->Optimization

Caption: High-Throughput Screening Workflow for Ligand Selection.

Ligand_Classes cluster_phosphines Bulky Phosphines cluster_nhcs N-Heterocyclic Carbenes cluster_specialized Specialized Ligands Buchwald Buchwald Ligands SPhos XPhos RuPhos NHC NHC Ligands IPr SIMes ITent Specialized Specialized P,P=O Ferrocene-based

Caption: Major Classes of Ligands for Challenging Suzuki Couplings.

Quantitative Data on Ligand Performance

The selection of an optimal ligand is highly dependent on the specific substrates involved. The following table summarizes quantitative data for various challenging Suzuki-Miyaura coupling reactions, highlighting the performance of different ligand systems.

Entry Aryl Halide Boronic Acid/Ester Ligand Pd Precursor Base Solvent Temp (°C) Time (h) Yield (%) Reference
12-Chloro-m-xylene2-Tolylboronic acidIPr*Pd(OAc)₂K₃PO₄Toluene11012>95[3]
22,4,6-Triisopropylphenyl bromideCyclohexylboronic acidAntPhosPd₂(dba)₃K₃PO₄Toluene1101278[17]
34-BromotoluenePhenylboronic acidPPh₃Pd(OAc)₂Na₂CO₃Toluene/H₂O1001292[18]
44-ChloroacetophenonePhenylboronic acidSIMesPd(OAc)₂K₂CO₃Toluene1101.595[14]
51-Bromo-2,6-dimethylbenzenePhenylboronic acidSPhosPd(OAc)₂K₃PO₄Toluene801898[13]
62-Bromopyridine3-Methoxyphenylboronic acidXPhosPd₂(dba)₃K₃PO₄Dioxane1001694[5]
74-ChloroanisolePhenylboronic acidcataCXium® APd(OAc)₂K₃PO₄Toluene100299[3]
82-ChlorotolueneMesitylboronic acidBI-DIMEPd(OAc)₂CsFDioxane1001691[16]
Experimental Protocols

The following are representative experimental protocols for challenging Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol is adapted from the coupling of 2-chloro-m-xylene and 2-tolylboronic acid using an NHC ligand.[3]

Materials:

  • 2-Chloro-m-xylene (1.0 mmol, 1.0 equiv)

  • 2-Tolylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), IPr·HCl (17 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add 2-chloro-m-xylene (130 µL, 1.0 mmol) via syringe.

  • In a separate vial, dissolve 2-tolylboronic acid (204 mg, 1.5 mmol) in anhydrous toluene (5 mL). Add this solution to the reaction mixture via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of a Heteroaryl Halide

This protocol is a general procedure for the coupling of heteroaryl halides using a Buchwald phosphine ligand.[5]

Materials:

  • Heteroaryl bromide (e.g., 2-bromopyridine, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., 3-methoxyphenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (0.025 mmol, 2.5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (11.9 mg, 0.025 mmol), and K₃PO₄ (425 mg, 2.0 mmol) to a vial.

  • Add the heteroaryl bromide (158 mg, 1.0 mmol) and the arylboronic acid (182 mg, 1.2 mmol).

  • Add a stir bar and anhydrous 1,4-dioxane (5 mL).

  • Seal the vial with a Teflon-lined cap and remove from the glovebox.

  • Place the vial in a preheated heating block at 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the coupled product.

Protocol 3: High-Throughput Screening of Ligands and Bases

This protocol provides a general workflow for screening multiple ligands and bases in a 96-well plate format to identify optimal reaction conditions.[19]

Materials and Equipment:

  • 96-well reaction plate with sealing mat

  • Automated liquid handler or multichannel pipette

  • Stock solutions of aryl halide, boronic acid, palladium precatalyst, various ligands, and various bases in an appropriate anhydrous solvent (e.g., dioxane, THF).

  • Plate shaker/heater

  • UPLC-MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of all reactants and catalysts at known concentrations. For example, a 0.1 M solution of the aryl halide and a 0.15 M solution of the boronic acid.

  • Plate Mapping: Design an experimental layout for the 96-well plate, assigning a unique combination of ligand and base to each well. Include controls (e.g., no ligand, no base).

  • Reagent Dispensing: Using an automated liquid handler or multichannel pipette, dispense the stock solutions into the wells according to the plate map. Ensure the total volume in each well is consistent.

  • Reaction Initiation: Add the palladium precatalyst stock solution to each well to initiate the reactions.

  • Reaction Execution: Seal the plate securely and place it on a shaker/heater at the desired temperature for a set amount of time.

  • Quenching and Dilution: After the reaction is complete, cool the plate to room temperature. Quench each well with a small amount of a suitable solvent (e.g., methanol). Dilute the reaction mixtures with a solvent compatible with the analytical method (e.g., acetonitrile/water).

  • Analysis: Analyze the diluted samples from each well using a rapid UPLC-MS method to determine the percent conversion to the desired product.

  • Data Interpretation: Analyze the results to identify the ligand and base combination that provides the highest yield for the specific transformation.

By systematically applying these principles and protocols, researchers can effectively navigate the challenges of Suzuki-Miyaura cross-coupling reactions and efficiently synthesize complex molecular architectures.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting Low Yield in Suzuki Coupling with (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, particularly when using electron-deficient substrates like this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields with this compound?

Low yields with this specific boronic acid are often due to its electron-deficient nature. The presence of two strong electron-withdrawing groups (nitro and methoxycarbonyl) can lead to several challenges:

  • Slow Transmetalation: The rate-limiting transmetalation step of the Suzuki catalytic cycle can be sluggish for electron-poor boronic acids.[1]

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, effectively consuming the starting material without forming the desired product. Electron-deficient boronic acids are particularly prone to this issue.[2]

  • Homocoupling: The boronic acid can couple with itself, especially if the desired cross-coupling reaction is slow.[3]

Q2: What are the initial checks I should perform when a Suzuki coupling reaction fails or gives a low yield?

When a Suzuki coupling reaction does not proceed as expected, it is crucial to systematically evaluate the following parameters:

  • Catalyst and Ligand Integrity: Ensure that your palladium source and phosphine ligands are active and have not degraded. Phosphine ligands, in particular, can be sensitive to oxidation.[2]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Reagent Purity: Verify the purity of your this compound, as impurities can interfere with the reaction. Also, ensure your aryl halide coupling partner is of high purity.

  • Solvent and Base Quality: Use anhydrous and degassed solvents. The purity of the base is also important for consistent results.[2]

Q3: How can I minimize the protodeboronation of my electron-deficient boronic acid?

Protodeboronation is a common cause of low yields. To mitigate this side reaction, consider the following strategies:

  • Choice of Base: While a base is necessary to activate the boronic acid, it can also promote protodeboronation. Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[2]

  • Anhydrous Conditions: Water can act as a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can help reduce this side reaction.[2]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2][4] These reagents tend to slowly release the active boronic acid into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[2]

Q4: Which catalyst systems are recommended for coupling challenging electron-deficient boronic acids?

Standard catalysts like Pd(PPh₃)₄ may not be effective for challenging substrates. More robust systems are often required. Consider using a combination of a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand.[3] These ligands can accelerate the oxidative addition and facilitate the overall catalytic cycle.

Troubleshooting Guide

This section provides a structured approach to troubleshooting low yields in your Suzuki coupling reaction.

Diagram: Troubleshooting Workflow for Low Yield Suzuki Coupling

Troubleshooting_Workflow Troubleshooting Flowchart for Low-Yield Suzuki Coupling start Low Yield with (4-(methoxycarbonyl)- 3-nitrophenyl)boronic acid check_reagents Step 1: Verify Reagent Quality - Fresh & pure boronic acid? - Active catalyst & ligand? - High-purity aryl halide? start->check_reagents check_conditions Step 2: Assess Reaction Conditions - Properly degassed solvent? - Truly inert atmosphere? - Correct temperature? check_reagents->check_conditions Reagents OK optimize_base Step 3: Optimize Base - Is base promoting protodeboronation? - Try K3PO4, Cs2CO3, or KF. check_conditions->optimize_base Conditions OK optimize_catalyst Step 4: Change Catalyst System - Is catalyst/ligand suitable? - Use bulky, electron-rich ligands (e.g., Buchwald ligands). optimize_base->optimize_catalyst Still low yield modify_boronic_acid Step 5: Use a More Stable Boron Reagent - Convert to pinacol ester, MIDA boronate, or aryltrifluoroborate. optimize_catalyst->modify_boronic_acid Still low yield success Improved Yield modify_boronic_acid->success Optimization successful Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_complex trans-R1-Pd(II)-X-L2 Pd0->PdII_complex Transmetal Transmetalation PdII_diaryl trans-R1-Pd(II)-R2-L2 PdII_complex->PdII_diaryl Boronate [R2-B(OH)3]- PdII_diaryl->Pd0 RedElim Reductive Elimination Product R1-R2 (Coupled Product) PdII_diaryl->Product ArylHalide R1-X BoronicAcid R2-B(OH)2 + Base BoronicAcid->Boronate Activation

References

Technical Support Center: Suzuki Coupling with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for side reactions encountered when using electron-deficient boronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using electron-deficient boronic acids in Suzuki couplings?

A1: The primary side reactions are protodeboronation and homocoupling.[1] Electron-withdrawing groups on the boronic acid can increase its susceptibility to these undesired pathways, leading to lower yields of the desired cross-coupled product and complicating purification.[2][3]

Q2: Why is protodeboronation a significant problem with electron-deficient boronic acids?

A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, consuming the boronic acid.[4][5] This reaction is often base-catalyzed, a condition inherent to the Suzuki-Miyaura coupling.[1][6] Electron-deficient boronic acids are particularly prone to this side reaction, which competes with the desired productive cross-coupling.[7][8]

Q3: What causes homocoupling of boronic acids?

A3: Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction can be mediated by the palladium catalyst, especially in the presence of oxygen.[9][10] If a Pd(II) precatalyst is used, it can react directly with the boronic acid to form the homocoupled product while being reduced to the active Pd(0) species.[11][12] Studies have shown that homocoupling is a predominant side reaction with electron-deficient arylboronic acids.[2][3]

Q4: My reaction yield is very low. How do I know if protodeboronation or homocoupling is the cause?

A4: Careful analysis of the crude reaction mixture by techniques like LC-MS, GC-MS, or ¹H NMR is essential.

  • Protodeboronation: Look for the arene byproduct corresponding to the boronic acid starting material with a hydrogen atom in place of the B(OH)₂ group.

  • Homocoupling: Identify the symmetrical biaryl dimer of your boronic acid. Isolating and characterizing these byproducts will confirm the dominant side reaction.

Q5: Are boronic esters more stable than boronic acids against these side reactions?

A5: Generally, boronic esters (like pinacol or MIDA esters) are more stable and less prone to premature decomposition and protodeboronation than their corresponding boronic acids.[1][12] Using stable derivatives is a common strategy, as they can slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[5][6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues.

Issue 1: Low Yield of Desired Product with Significant Protodeboronation

If you have identified the deboronated arene as your major byproduct, the rate of protodeboronation is competing with or exceeding the rate of cross-coupling.

Logical Workflow for Troubleshooting Protodeboronation:

A High Protodeboronation Observed B Possible Cause: Base is too strong or reaction time is too long A->B Evaluate Conditions C Possible Cause: Boronic acid is unstable under reaction conditions A->C Evaluate Reagent D Solution 1: Modify Base and Conditions B->D E Solution 2: Use a More Stable Boron Reagent C->E F Use a weaker, non-hydroxide base (e.g., K₃PO₄, K₂CO₃, CsF). Reduce reaction time and temperature. D->F G Convert boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt. E->G A High Homocoupling Observed B Possible Cause: Oxygen in the reaction A->B Check Setup C Possible Cause: Pd(II) precatalyst reacting directly with boronic acid A->C Check Catalyst D Solution 1: Improve Degassing Technique B->D E Solution 2: Change Palladium Source or Add Reductant C->E F Degas solvent thoroughly (sparge with Ar/N₂). Ensure an inert atmosphere is maintained. D->F G Use a Pd(0) source (e.g., Pd(PPh₃)₄). Or, add a mild reducing agent (e.g., potassium formate) to rapidly generate Pd(0) from a Pd(II) source. E->G

References

Technical Support Center: Protodeboronation of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation, an undesired side reaction that can impact reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this is a detrimental side reaction as it consumes the boronic acid, leading to the formation of methyl 2-nitrobenzoate as a byproduct and reducing the yield of the desired coupled product. This compound is particularly susceptible to this reaction due to the presence of two strong electron-withdrawing groups (nitro and methoxycarbonyl), which increase the electrophilicity of the ipso-carbon atom, making it more prone to protonolysis.

Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?

A2: Several factors can accelerate the rate of protodeboronation for this compound:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH.[2] This is particularly problematic as many cross-coupling reactions are performed in basic media to facilitate the transmetalation step.[2] Base-catalyzed protodeboronation proceeds through the formation of a more reactive boronate species ([ArB(OH)₃]⁻).

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Aqueous Media: The presence of a proton source, most commonly water, is necessary for the reaction to occur.[2]

  • Inefficient Catalysis: If the rate of the desired cross-coupling reaction is slow, the competing protodeboronation side reaction becomes more significant.

Q3: Are boronic esters, such as pinacol esters or MIDA esters, more stable alternatives to the free boronic acid?

A3: Yes, it is a common and effective strategy to use boronic esters to mitigate protodeboronation.

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids and are less prone to decomposition.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids. They act as a "slow-release" reservoir for the boronic acid under the reaction conditions, keeping the instantaneous concentration of the free boronic acid low and thus minimizing its decomposition via protodeboronation.[1]

  • Aryltrifluoroborates (R-BF₃K): These are also highly stable crystalline solids that slowly release the boronic acid in the presence of a base.

Q4: How can I monitor the extent of protodeboronation in my reaction?

A4: The extent of protodeboronation can be monitored by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of the protodeboronated byproduct (methyl 2-nitrobenzoate).

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to identify and quantify the desired product, starting materials, and the protodeboronated byproduct.

  • ¹H NMR Spectroscopy: The appearance and integration of signals corresponding to methyl 2-nitrobenzoate in the reaction mixture can provide a quantitative measure of protodeboronation.

Troubleshooting Guide

Issue Potential Cause Recommended Actions & Solutions
Low yield of desired product and significant formation of methyl 2-nitrobenzoate. The rate of protodeboronation is competing with or exceeding the rate of the desired cross-coupling reaction.1. Modify the Base: Switch to a milder base. Strong bases like NaOH or KOH can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄, K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (NEt₃). 2. Lower the Reaction Temperature: If the desired coupling can proceed at a lower temperature, reducing the heat can significantly slow down the rate of protodeboronation. 3. Use Anhydrous Conditions: Minimize the amount of water in the reaction. Use dry solvents and reagents. 4. Optimize the Catalyst System: Employ a highly active palladium catalyst and ligand combination (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos) to accelerate the desired coupling reaction, allowing it to outcompete protodeboronation.
Inconsistent yields between reaction batches. 1. Variability in the quality/purity of the this compound. 2. Inconsistent degassing of the reaction mixture. 3. Variations in the preparation of solvent and base solutions.1. Check Boronic Acid Purity: Assess the purity of the boronic acid by NMR before use. If significant degradation is observed, consider purifying it or synthesizing it fresh. 2. Ensure Inert Atmosphere: Thoroughly degas solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction setup and duration. 3. Standardize Procedures: Prepare fresh solutions of bases and use anhydrous solvents to ensure reproducibility.
Formation of homocoupling byproducts (biphenyls from the boronic acid). The presence of oxygen or an excess of Pd(II) species in the reaction mixture can promote the oxidative homocoupling of the boronic acid.1. Thorough Degassing: Ensure all solvents and the reaction vessel are properly degassed to remove oxygen. 2. Use a Pd(0) Pre-catalyst: Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or ensure that the Pd(II) pre-catalyst (e.g., Pd(OAc)₂) is efficiently reduced to Pd(0) at the beginning of the reaction.

Quantitative Data

The rate of protodeboronation is highly dependent on the reaction conditions. The following tables provide illustrative data on the stability of electron-deficient arylboronic acids under basic conditions, which can serve as a guide for this compound.

Table 1: Effect of Base on the Half-life of a Representative Electron-Deficient Arylboronic Acid at 70 °C

Base (3.0 equiv.)SolventApproximate Half-life (t₁/₂)
NaOH1,4-Dioxane/H₂O (4:1)< 10 min
K₂CO₃1,4-Dioxane/H₂O (4:1)~ 3 hours
K₃PO₄1,4-Dioxane/H₂O (4:1)> 12 hours

Data is illustrative and based on general trends for electron-deficient arylboronic acids.

Table 2: Relative Stability of Boronic Acid Derivatives

Boron SpeciesStructureRelative StabilityKey Characteristics
Boronic AcidR-B(OH)₂ModerateProne to protodeboronation, especially with electron-withdrawing groups.
Pinacol EsterR-B(pin)HighGenerally more stable than the free boronic acid.
MIDA BoronateR-B(MIDA)Very HighExceptionally stable, air-stable solids; enables slow release of the boronic acid.[1]
Trifluoroborate SaltR-BF₃KHighHighly stable crystalline solids; requires specific conditions for in situ hydrolysis.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound using a Mild Base

This protocol is a starting point and should be optimized for specific substrates.

  • Reagents:

    • Aryl halide (1.0 equiv.)

    • This compound (1.2 equiv.)

    • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv.)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • 1,4-Dioxane (anhydrous and degassed)

    • Water (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add Pd₂(dba)₃ and SPhos under a positive pressure of argon.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Heat the reaction mixture to 60-80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate Ester

This protocol is recommended when the free boronic acid proves to be too unstable.

  • Reagents:

    • Aryl halide (1.0 equiv.)

    • (4-(Methoxycarbonyl)-3-nitrophenyl)MIDA boronate (1.2 equiv.)

    • Potassium carbonate (K₂CO₃) (3.0 equiv.)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide, the (4-(Methoxycarbonyl)-3-nitrophenyl)MIDA boronate, and K₂CO₃.

    • Add the palladium catalyst and ligand under an inert atmosphere.

    • Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5:1). The minimal amount of water facilitates the slow hydrolysis of the MIDA boronate.[2]

    • Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Follow the workup and purification procedure outlined in Protocol 1.

Visualizations

Protodeboronation_Mechanism Aryl_BA This compound Boronate Aryl Boronate [ArB(OH)₃]⁻ Aryl_BA->Boronate + Base Base Base (e.g., OH⁻) Protodeboronated_Product Protodeboronated Product (Methyl 2-nitrobenzoate) Boronate->Protodeboronated_Product + H⁺ Boric_Acid B(OH)₃ Boronate->Boric_Acid - Ar-H Proton_Source Proton Source (e.g., H₂O)

References

Technical Support Center: Homocoupling of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering homocoupling of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid as a side reaction in Suzuki-Miyaura cross-coupling experiments.

Troubleshooting Guide

Unwanted homocoupling of this compound to form dimethyl 5,5'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate is a common challenge, particularly given the electron-deficient nature of the boronic acid. This guide provides a systematic approach to diagnose and mitigate this side reaction.

Issue: Significant formation of the homocoupled product, dimethyl 5,5'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate, is observed.

1. Deoxygenation and Inert Atmosphere:

  • Question: My reaction mixture turns black, and I see a significant amount of the homocoupled byproduct. What is the first thing to check?

  • Answer: The primary culprit for homocoupling is often the presence of oxygen.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[2] It is crucial to ensure a rigorously inert atmosphere throughout the reaction.

    • Solution:

      • Thoroughly degas all solvents (including water, if used in a biphasic system) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Assemble the reaction under a positive pressure of an inert gas.

      • Use Schlenk techniques or a glovebox for the most sensitive reactions.

      • Adding a mild reducing agent, such as potassium formate, may help minimize the concentration of Pd(II) species.[1]

2. Palladium Catalyst and Pre-catalyst Choice:

  • Question: I am using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ and observing significant homocoupling. Should I switch my catalyst?

  • Answer: Yes, the choice of the palladium source is critical. Pd(II) pre-catalysts must be reduced in situ to the active Pd(0) species. This reduction can sometimes be slow or incomplete, leading to residual Pd(II) that catalyzes homocoupling.[2]

    • Solution:

      • Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Alternatively, modern pre-catalysts that rapidly and cleanly generate the active Pd(0) species under the reaction conditions are highly recommended. Buchwald pre-catalysts (e.g., SPhos-Pd-G3) are designed for this purpose.[3]

3. Ligand Selection:

  • Question: Can the phosphine ligand influence the extent of homocoupling?

  • Answer: Absolutely. The ligand plays a vital role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[4]

    • Solution:

      • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These have been shown to be effective in suppressing homocoupling and promoting the cross-coupling of challenging substrates.[5]

      • For electron-deficient arylboronic acids, employing dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) as the ligand has been shown to yield good results in cross-coupling.[6]

4. Base and Solvent System:

  • Question: I am using a strong base like NaOH in an aqueous solvent system and getting a lot of homocoupling. What should I change?

  • Answer: The base and solvent system can significantly impact the reaction outcome. While a base is necessary to activate the boronic acid for transmetalation, very strong bases in protic solvents can sometimes accelerate side reactions.[7]

    • Solution:

      • Screen different bases. A weaker inorganic base like K₂CO₃ or K₃PO₄, or even fluoride sources like CsF or KF, might be more suitable.

      • Consider using an aprotic solvent system, such as dioxane, THF, or toluene, with a minimal amount of water required to solubilize the base. Anhydrous conditions can sometimes be beneficial.[4] Vigorous stirring is crucial in biphasic systems.

5. Boronic Acid Stability and Addition:

  • Question: My boronic acid seems to be degrading, and I see homocoupling. How can I improve its stability and minimize side reactions?

  • Answer: Electron-deficient boronic acids can be prone to protodeboronation and other degradation pathways, especially at elevated temperatures. A high concentration of the boronic acid can also favor the bimolecular homocoupling reaction.

    • Solution:

      • Slow Addition: Instead of adding all the boronic acid at the beginning of the reaction, consider a slow addition of the boronic acid solution using a syringe pump. This keeps the instantaneous concentration low, disfavoring homocoupling.[4]

      • Boronic Ester Formation: Convert the this compound to a more stable boronic ester derivative, such as a pinacol ester (Bpin). Boronic esters are often more stable and less prone to homocoupling. They can be used directly in the Suzuki reaction. A general procedure for this protection is provided in the Experimental Protocols section.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to homocoupling?

A1: This boronic acid is electron-deficient due to the presence of two electron-withdrawing groups (nitro and methoxycarbonyl). Electron-deficient arylboronic acids have been shown to be more susceptible to homocoupling in Suzuki-Miyaura reactions.[6]

Q2: What is the mechanism of boronic acid homocoupling in the presence of oxygen?

A2: The generally accepted mechanism involves the oxidation of the Pd(0) catalyst to a Pd(II) species by oxygen. This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled biaryl product and regenerate Pd(0).

Q3: Can I completely eliminate homocoupling?

A3: While complete elimination might not always be possible, by carefully controlling the reaction conditions as outlined in the troubleshooting guide, you can significantly suppress the formation of the homocoupled byproduct to a minimal or even undetectable level.

Q4: I am still observing homocoupling despite implementing the suggested changes. What else can I try?

A4: If homocoupling persists, consider a more systematic optimization of reaction parameters using a Design of Experiments (DoE) approach. Varying the temperature, reaction time, and stoichiometry of reagents in a structured manner can help identify the optimal conditions for your specific substrates. Additionally, ensuring the purity of all reagents, especially the boronic acid and the aryl halide, is crucial.

Quantitative Data

The following table summarizes typical reaction parameters that can be optimized to minimize the homocoupling of this compound. The values are indicative and may require further optimization for specific reaction partners.

ParameterCondition Favoring Cross-CouplingCondition Favoring Homocoupling
Atmosphere Rigorously Inert (Argon, Nitrogen)Presence of Oxygen (Air)
Palladium Source Pd(0) or efficient Pd(II) pre-catalystPd(II) salts (e.g., Pd(OAc)₂)
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)Less bulky, electron-poor ligands
Base Weaker inorganic base (e.g., K₂CO₃, K₃PO₄)Strong bases in protic solvents
Solvent Aprotic (e.g., Dioxane, THF, Toluene)Protic or excess water
Boronic Acid Slow addition or use of boronic esterHigh initial concentration
Temperature Lowest effective temperatureHigh temperatures

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point for the cross-coupling of this compound.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-3 mol%).

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for the Preparation of the Pinacol Ester of this compound

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as THF or toluene.

  • Drying: Add a drying agent like anhydrous magnesium sulfate or use a Dean-Stark apparatus to remove water.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki reaction without further purification.

Visualizations

Troubleshooting_Workflow Start High Homocoupling Observed Check_Atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Ar/N₂ Purge) Start->Check_Atmosphere Check_Catalyst Switch to Pd(0) Source or Efficient Pre-catalyst (e.g., Buchwald) Check_Atmosphere->Check_Catalyst Check_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Check_Ligand Check_Base_Solvent Screen Weaker Bases (K₂CO₃, K₃PO₄) and Aprotic Solvents (Dioxane, THF) Check_Ligand->Check_Base_Solvent Slow_Addition Implement Slow Addition of Boronic Acid or Use Boronic Ester Check_Base_Solvent->Slow_Addition End Minimized Homocoupling Slow_Addition->End Parameter_Relationships Homocoupling Homocoupling (Ar-Ar) Oxygen Oxygen (O₂) Oxygen->Homocoupling promotes PdII Pd(II) Catalyst PdII->Homocoupling catalyzes High_Boronic_Acid_Conc High [Boronic Acid] High_Boronic_Acid_Conc->Homocoupling favors Inefficient_RE Slow Reductive Elimination Inefficient_RE->Homocoupling enables

References

Technical Support Center: Suzuki Reactions with Nitro-Substituted Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving nitro-substituted substrates.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and recommended solutions.

Question 1: My reaction has stalled, and I observe the formation of a black precipitate. What is happening and how can I fix it?

Answer:

The formation of a black precipitate is likely due to the agglomeration of the palladium catalyst into palladium black, a common sign of catalyst deactivation.[1][2] This deactivation can be caused by several factors when using nitro-substituted substrates.

Potential Causes:

  • Oxygen Sensitivity: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can lead to its oxidation and subsequent decomposition to palladium black.[1] Phosphine ligands are also susceptible to oxidation.

  • Ligand Degradation: The nitro group on the substrate can potentially oxidize the phosphine ligand, leading to the destabilization and precipitation of the palladium catalyst.

  • Inadequate Ligand Stabilization: The chosen phosphine ligand may not be sufficiently bulky or electron-rich to stabilize the palladium center throughout the catalytic cycle, especially with challenging nitro-substituted substrates.[3][4][5]

Troubleshooting Steps:

  • Ensure Rigorous Inert Conditions: Degas all solvents and reagents thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1] Maintain a positive pressure of inert gas throughout the reaction.

  • Ligand Selection: Switch to a bulkier, more electron-donating phosphine ligand. Ligands like SPhos, XPhos, or specifically for nitroarenes, BrettPhos, have shown improved performance and stability.[6][7][8]

  • Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ, consider using a well-defined, air-stable pre-catalyst.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can sometimes slow down deactivation pathways.

Question 2: The reaction is sluggish, and I'm getting low yields. What are the likely causes and how can I improve the reaction rate?

Answer:

Slow reaction rates and low yields in Suzuki reactions with nitro-substituted substrates often point to issues with the catalyst's activity or stability.

Potential Causes:

  • Poor Oxidative Addition: The C-NO2 bond can be challenging to activate. The oxidative addition step, which is often rate-determining, may be slow.[6]

  • Inappropriate Base: The choice of base is critical for the transmetalation step and can also influence catalyst stability.[9] An unsuitable base can lead to slow turnover.

  • Substrate-Ligand Mismatch: The electronic properties of the nitro-substituted substrate may require a specific type of ligand for efficient catalysis. Electron-withdrawing groups on the aryl halide generally facilitate the reaction, but the nitro group itself can present challenges.[10]

Troubleshooting Steps:

  • Optimize the Ligand: As mentioned previously, bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[3][4] Consider screening a panel of ligands.

  • Base Screening: Evaluate a range of bases. While inorganic bases like K3PO4 and Cs2CO3 are common, the optimal base can be substrate-dependent.[9]

  • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve yields for difficult couplings.

  • Solvent Effects: Ensure your solvent effectively solubilizes all reactants. A mixture of solvents, such as toluene/water or dioxane/water, is often used.

Question 3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of Pd(II) species and oxygen.[10]

Potential Causes:

  • Presence of Pd(II): If a Pd(II) salt is used as the precatalyst, its reduction to Pd(0) can be inefficient, leading to side reactions.[10]

  • Oxygen in the Reaction Mixture: Oxygen can facilitate the homocoupling pathway.[10]

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more time to undergo homocoupling.

Troubleshooting Steps:

  • Rigorous Degassing: As with preventing palladium black formation, ensure the reaction mixture is free of oxygen.[1][10]

  • Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd(PPh3)4 or Pd2(dba)3 to minimize the presence of Pd(II) at the start of the reaction.[10]

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of transmetalation. Experiment with different conditions to favor the desired cross-coupling.

  • Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are nitro-substituted substrates considered "challenging" in Suzuki reactions?

A1: Nitro-substituted substrates are challenging for several reasons. The strong electron-withdrawing nature of the nitro group can deactivate the aromatic ring towards oxidative addition.[12] More significantly, the nitro group itself can interact with and deactivate the palladium catalyst.[12] Furthermore, phosphine ligands, which are essential for stabilizing the catalyst, can potentially reduce the nitro group, leading to unwanted side products and catalyst inhibition.[12]

Q2: What is the role of the phosphine ligand in preventing catalyst deactivation?

A2: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and preventing its deactivation.[3][13] They coordinate to the palladium center, modulating its electronic properties and steric environment.[4] Bulky, electron-donating ligands are particularly effective as they promote the key steps of the catalytic cycle (oxidative addition and reductive elimination) while preventing the aggregation of palladium atoms into inactive palladium black.[3][4][5]

Q3: How do I choose the right phosphine ligand for a Suzuki reaction with a nitro-substituted substrate?

A3: For Suzuki reactions involving nitroarenes, the choice of ligand is critical.[6] While general-purpose bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are good starting points, ligands specifically designed for challenging couplings, such as BrettPhos, have demonstrated superior performance with nitro-substituted substrates.[6][7][8] It is often necessary to screen a small library of ligands to identify the optimal one for a specific substrate combination.

Q4: Can the base used in the reaction contribute to catalyst deactivation?

A4: Yes, the base can influence catalyst stability. While the primary role of the base is to facilitate the transmetalation step, an inappropriate choice of base can lead to side reactions that consume the reactants or deactivate the catalyst. For instance, very strong bases can promote the degradation of sensitive functional groups on the substrates or ligands. The choice of base should be carefully considered and optimized for each specific reaction.[9]

Section 3: Data Presentation

Table 1: Comparison of Phosphine Ligands in Suzuki Coupling of a Nitro-Substituted Aryl Bromide

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PPh32K2CO3Toluene/H2O10024<10
SPhos1K3PO4Dioxane1101275
XPhos1K3PO4Dioxane1101282
BrettPhos1K3PO4Dioxane130891[6]

Note: This table is a representative example based on literature trends. Actual results may vary depending on the specific substrates and reaction conditions.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Nitro-Substituted Aryl Halide

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the nitro-substituted aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst and the phosphine ligand. Add the appropriate amount of the catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 5: Visualizations

Catalyst_Deactivation_Pathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ligand_Oxidation Ligand Oxidation (e.g., by NO2 group) Pd(0)L2->Ligand_Oxidation Side Reaction ArPd(II)XL2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)2) ArPd(II)XL2->Transmetalation Decomposition Decomposition ArPd(II)XL2->Decomposition Instability ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Product Reductive_Elimination->Product Pd_Black Palladium Black (Inactive) Ligand_Oxidation->Decomposition Decomposition->Pd_Black

Caption: Catalyst deactivation pathway in Suzuki reactions.

Troubleshooting_Workflow start Problem Encountered (Low Yield / Stalled Reaction) check_conditions Verify Inert Atmosphere and Reagent Purity start->check_conditions check_conditions->start Conditions Not OK (Re-run) optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, BrettPhos) check_conditions->optimize_ligand Conditions OK optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) optimize_ligand->optimize_base optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp success Successful Reaction optimize_temp->success Improvement fail Consult Further Literature optimize_temp->fail No Improvement

Caption: Troubleshooting workflow for Suzuki reactions.

References

Improving solubility of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid in reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid in reaction media.

Troubleshooting Guide

Poor solubility of this compound can lead to incomplete reactions, low yields, and reproducibility issues. This guide provides a systematic approach to addressing these challenges.

Issue: this compound is not dissolving in the primary reaction solvent.

Below is a decision tree to guide you through the troubleshooting process.

G start Start: Poor Solubility Observed solvent_choice Is the solvent appropriate for a polar aromatic compound? start->solvent_choice try_polar_aprotic Attempt dissolution in polar aprotic solvents (e.g., DMF, DMSO, THF, Dioxane). solvent_choice->try_polar_aprotic No co_solvent Is a co-solvent system permissible for the reaction? solvent_choice->co_solvent Yes try_polar_aprotic->co_solvent add_co_solvent Introduce a co-solvent. For organic media, add water. For aqueous media, add DMF or DMSO. co_solvent->add_co_solvent Yes heating Can the reaction be heated? co_solvent->heating No add_co_solvent->heating gentle_heating Apply gentle heating (e.g., 40-60 °C) with stirring. heating->gentle_heating Yes base_addition Is a base compatible with the reaction? heating->base_addition No gentle_heating->base_addition add_base Add a weak inorganic base (e.g., K2CO3, Cs2CO3) to form the more soluble boronate salt. base_addition->add_base Yes derivatization Consider derivatization if solubility issues persist. base_addition->derivatization No success Solubility Improved add_base->success failure Consult further literature for specific reaction conditions. add_base->failure form_ester Convert to a more soluble boronic ester (e.g., pinacol ester). derivatization->form_ester form_ester->success form_ester->failure

Caption: Troubleshooting workflow for improving solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar aromatic compound. Its solubility is generally low in nonpolar organic solvents. It exhibits moderate solubility in polar aprotic solvents and alcohols. Due to the presence of the boronic acid moiety, it can form boroxines (cyclic anhydrides) upon dehydration, which can affect solubility.

Q2: In which solvents should I initially attempt to dissolve this compound?

A2: For many cross-coupling reactions, such as the Suzuki-Miyaura coupling, polar aprotic solvents are a good starting point. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and 1,4-dioxane. Alcohols like methanol or ethanol can also be effective, sometimes in combination with other solvents.

Q3: My compound is still not dissolving sufficiently. What is the next step?

A3: If single-solvent systems are ineffective, a co-solvent approach is recommended. For reactions in organic solvents like dioxane or toluene, the addition of a small amount of water is a common strategy.[1] Water can help dissolve the inorganic base typically used in Suzuki-Miyaura couplings and can facilitate the formation of the active boronate species.[1] Conversely, for primarily aqueous reactions, adding a polar aprotic co-solvent like DMF or DMSO can enhance solubility.[2]

Q4: Can I heat the mixture to improve solubility?

A4: Yes, gentle heating can significantly increase the solubility of this compound. However, it is important to be mindful of the thermal stability of the compound and other reagents in your reaction. Prolonged heating at high temperatures can lead to decomposition or the formation of boroxine anhydrides.[3]

Q5: How does adding a base affect the solubility of this compound?

A5: The addition of a base is a key strategy for improving the solubility of boronic acids, particularly in the context of Suzuki-Miyaura coupling. The base reacts with the boronic acid to form a boronate salt, which is generally more soluble in the reaction medium.[4] This in-situ formation of the boronate also activates the boronic acid for the transmetalation step in the catalytic cycle.[5] Care should be taken as the methoxycarbonyl group may be sensitive to strong bases, potentially leading to hydrolysis. Weak inorganic bases like potassium carbonate or cesium carbonate are often preferred.

Q6: I am still facing solubility and stability issues. Are there any chemical modifications I can make?

A6: If solubility remains a persistent issue, converting the boronic acid to a boronic ester is a highly effective strategy. Pinacol esters are the most common and are known to be more stable, less polar, and easier to handle than their corresponding boronic acids.[1][6] They often exhibit improved solubility in a wider range of organic solvents.[5] Another approach is to form an adduct with diethanolamine, which can result in a crystalline, air- and water-stable solid that can be used directly in some coupling reactions.[7][8]

Quantitative Data Summary

Solvent ClassExamplesExpected SolubilityRationale & Notes
Polar Aprotic DMF, DMSO, THF, Dioxane, AcetonitrileModerate to GoodThe polar nature of these solvents can solvate the polar functional groups of the molecule. Often used in Suzuki-Miyaura couplings.
Alcohols Methanol, Ethanol, IsopropanolModerateCapable of hydrogen bonding with the boronic acid moiety.
Aromatic Toluene, BenzeneLow to ModerateSolubility is expected to be limited but may be sufficient for some reactions, especially at elevated temperatures. Often used in combination with water as a co-solvent.[1]
Ethers Diethyl etherLowThe relatively low polarity of diethyl ether makes it a poor solvent for this compound.
Halogenated Dichloromethane, ChloroformLowGenerally not ideal for dissolving polar boronic acids.
Nonpolar Alkanes Hexanes, HeptaneVery LowThe nonpolar nature of these solvents makes them unsuitable for dissolving this polar compound.
Water H₂OLowSolubility is expected to be low but can be significantly increased with pH adjustment (addition of a base).

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent System

This protocol is suitable for reactions where the primary solvent does not fully dissolve the boronic acid.

  • Initial Suspension: In your reaction vessel, add this compound and the primary organic solvent (e.g., dioxane, toluene).

  • Stirring: Begin vigorous stirring of the suspension.

  • Co-solvent Addition: Gradually add a co-solvent in which the boronic acid is more soluble. For many cross-coupling reactions, this will be water.[1] Add the water dropwise until the solid dissolves. A typical solvent to water ratio can range from 10:1 to 2:1.[1]

  • Gentle Heating (Optional): If the solid persists, gently warm the mixture (e.g., to 40-60 °C) while continuing to stir.

  • Observation: A clear, homogeneous solution indicates successful dissolution. Proceed with the addition of other reagents.

G cluster_0 Protocol: Co-solvent Addition A Suspend Boronic Acid in Primary Solvent B Add Co-solvent (e.g., Water) Dropwise A->B C Apply Gentle Heating (Optional) B->C D Observe for Complete Dissolution C->D E Proceed with Reaction D->E Dissolved

Caption: Experimental workflow for the co-solvent addition method.

Protocol 2: In-Situ Boronate Salt Formation for Improved Solubility

This protocol is particularly relevant for Suzuki-Miyaura coupling reactions.

  • Reagent Addition: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the aryl halide, and the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed organic solvent (e.g., dioxane, THF, or toluene).

  • Base Addition: Add an aqueous solution of a weak inorganic base (e.g., 2M K₂CO₃ or Cs₂CO₃). The amount of base is typically 2-3 equivalents relative to the limiting reagent.

  • Mixing and Heating: Stir the biphasic mixture vigorously and heat to the desired reaction temperature. The formation of the boronate salt in the aqueous phase or at the interface will facilitate its entry into the catalytic cycle.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

Protocol 3: Conversion to Pinacol Ester for Enhanced Solubility and Stability

This protocol describes the formation of the pinacol ester derivative prior to its use in a subsequent reaction.

  • Reaction Setup: In a round-bottom flask, dissolve this compound and an equimolar amount of pinacol in a suitable solvent such as THF or toluene.

  • Dehydration: Add a dehydrating agent (e.g., anhydrous magnesium sulfate) or set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Stirring: Stir the reaction mixture at room temperature or with gentle heating until the starting boronic acid is consumed (monitor by TLC or LC-MS).

  • Work-up: Filter off the drying agent (if used) and remove the solvent under reduced pressure.

  • Purification: The resulting pinacol ester can often be purified by recrystallization or column chromatography to yield a stable solid with improved solubility in organic solvents.[6]

References

Technical Support Center: Purification of Cross-Coupling Products from Boron Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual boronic acids, boronate esters, and related species from the products of cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove boron impurities from my final compound?

A1: Boron-containing reagents, such as boronic acids and their derivatives, are essential in Suzuki-Miyaura cross-coupling reactions.[1][2] However, residual boron species in the final product are considered impurities. In the pharmaceutical industry, some of these reagents have been identified as potential genotoxic impurities (PGIs) or mutagens, which necessitates their removal to very low levels to ensure the safety and regulatory compliance of active pharmaceutical ingredients (APIs).[3][4]

Q2: What are the most common types of boron impurities I might encounter?

A2: The most common impurities include unreacted starting boronic acid or boronate ester, boroxines (anhydrides of boronic acids), and byproducts from homocoupling of the boronic acid.[5] The specific impurities will depend on the reaction conditions, stability of the reagents, and work-up procedure.

Q3: What are the primary strategies for removing boron impurities?

A3: The main strategies can be broadly categorized as:

  • Extraction: Utilizing the acidic nature of boronic acids to separate them into a basic aqueous phase.[6][7]

  • Chromatography: Separation based on polarity using techniques like flash column chromatography.[8]

  • Recrystallization: Purifying solid products based on solubility differences.[9]

  • Scavenging: Using solid-phase resins that selectively bind to boron species.[10]

  • Derivatization: Converting the boronic acid into a derivative (e.g., a diethanolamine adduct) that is easier to remove.[11][12]

Q4: How can I detect and quantify the amount of residual boron in my sample?

A4: Several analytical techniques can be used, each with different levels of sensitivity and specificity. Common methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for total boron content, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for specific boron-containing molecules.[4][13] For routine lab analysis, colorimetric assays using curcumin are a simpler and more affordable option.[14]

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Q5: I performed a basic wash (e.g., with aq. NaOH), but my NMR still shows significant boronic acid impurity. What went wrong?

A5: This is a common issue that can arise from several factors:

  • Insufficient Basicity: The pH of the aqueous layer may not be high enough to fully deprotonate the boronic acid and form the soluble boronate salt. Try using a more concentrated base solution (e.g., 1-2 M NaOH).[15]

  • Product Solubility: Your desired product may have some solubility in the basic aqueous layer, leading to product loss upon separation.

  • Emulsion Formation: Vigorous shaking can lead to emulsions that trap impurities in the organic layer. Gently invert the separatory funnel instead of shaking, or use brine to help break up an emulsion.

  • Boronic Acid Structure: Highly lipophilic (greasy) boronic acids may have a strong preference for the organic layer even after deprotonation. Multiple extractions may be necessary.

Q6: My boronic acid impurity is streaking badly on my silica gel column, making separation impossible. How can I fix this?

A6: Streaking (tailing) of boronic acids on silica gel is a frequent problem due to the interaction between the acidic boronic acid and the acidic silica surface.[8] Here are several solutions:

  • Modify the Eluent: Add a small amount of a polar solvent like methanol to your eluent system (e.g., switch from Hexane/EtOAc to CH2Cl2/MeOH).[15]

  • Deactivate the Silica: Pre-treat the silica gel with a small amount of a base like triethylamine (added to the eluent or the silica slurry) to neutralize the acidic sites.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase column (C18).[11]

Q7: My product is an oil, so I can't use recrystallization. What is the best alternative?

A7: For oily products, chromatography and scavenging are the most effective methods.[8]

  • Flash Column Chromatography: This is the most common approach. See Q6 for tips on avoiding streaking.

  • Scavenger Resins: This is a highly effective method. Simply stirring the crude product in a suitable solvent with a boron scavenger resin can selectively remove the impurity. The resin is then easily removed by filtration.[10]

  • Derivatization: You can try to form a diethanolamine adduct of the impurity. Since the adduct is often a crystalline solid, it can be filtered off, leaving your oily product in the solution.[12]

Q8: I am observing a significant amount of a symmetrical biaryl byproduct, which is difficult to separate from my desired product. What is this and how can I prevent it?

A8: This byproduct is likely from the homocoupling of your boronic acid reagent. This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[5][12]

  • Prevention: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Use fresh, high-quality palladium catalysts.

  • Removal: If homocoupling has already occurred, separation can be challenging due to similar polarities. Meticulous column chromatography or preparative HPLC may be required.

Purification Protocols & Data

Comparison of Boron Removal Techniques
MethodPrincipleProsConsBest Suited For
Basic Aqueous Wash Acid-base extractionFast, simple, inexpensive, good for large scale.May not be effective for all boronic acids; risk of emulsion; potential product loss if product is acidic/base-sensitive.First-pass purification for products stable to base.
Silica Gel Chromatography Polarity-based separationWidely available, well-understood.Boronic acids can streak; can be time-consuming and solvent-intensive.Small to medium scale purification of moderately polar compounds.
Recrystallization Differential solubilityCan yield very pure material; scalable.Only applicable to solid products; requires finding a suitable solvent system; can have yield losses.Crystalline solid products with good thermal stability.[9]
Scavenger Resins Selective chelation/bindingHigh selectivity, simple filtration workup, high product recovery.[10]Resins can be expensive; may require screening for optimal resin type.High-purity applications, pharmaceutical synthesis, removal of trace impurities.
Diethanolamine Adduct Derivatization & PrecipitationCan remove impurity by simple filtration.[12]Not all boronic acids form crystalline adducts; requires an additional reaction step.When chromatography and extraction fail.
Protocol 1: General Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M NaOH aqueous solution.[15]

  • Separation: Gently invert the funnel several times to mix the layers. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the extraction with the basic solution two more times to ensure complete removal.

  • Wash: Wash the organic layer with water, followed by brine, to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Boron Removal with a Scavenger Resin
  • Resin Selection: Choose a boron scavenger resin, typically one with an N-methylglucamine functional group, which has a high affinity for boron.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Methanol, Dichloromethane) in a round-bottom flask.

  • Scavenging: Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of boronic acid) to the solution.

  • Agitation: Stir the resulting slurry at room temperature. The required time can range from 1 to 24 hours. Monitor the removal of the impurity by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Rinsing and Concentration: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

Analytical Quantification Methods for Boron
Analytical MethodTypical Limit of Quantification (LOQ)Notes
ICP-MS ~0.01 mg/L (10 ppb)Highly sensitive for total boron but does not speciate.[4][14]
GC-MS ~2.5 ppm (for BPD)Requires derivatization for non-volatile boronic acids.[4]
HPLC Analyte-dependent (~10-100 ppm)Good for separating and quantifying specific boron species.
Curcumin Colorimetric Assay ~0.2 nmolSimple, inexpensive spectrophotometric method for routine analysis.[14]

Visual Workflow and Logic Diagrams

// Edges start -> extraction; extraction -> dry; dry -> analysis; analysis -> pure_product [label="Purity OK"]; analysis -> chrom [label="Impurity\nRemains"]; analysis -> scavenge [label="Impurity\nRemains"]; analysis -> recryst [label="Impurity\nRemains"]; chrom -> analysis; scavenge -> analysis; recryst -> analysis; }

Caption: General workflow for purification after a Suzuki cross-coupling reaction.

// Yes Path yes_path [label="Yes", color="#EA4335"]; product_type [label="Is the Product\na Solid or Oil?", shape=diamond, fillcolor="#F1F3F4"];

solid_path [label="Solid", color="#34A853"]; recrystallize [label="Attempt Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

oil_path [label="Oil", color="#34A853"]; chromatography [label="Use Column Chromatography\n(See streaking tips)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scavenger [label="Use Boron Scavenger Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Path no_path [label="No", color="#34A853"]; end_node [label="Proceed to Final\nCharacterization", shape=ellipse, fillcolor="#FFFFFF", style=filled, peripheries=2];

// Connections start -> product_type [label="Yes", color="#EA4335"]; start -> end_node [label="No", color="#34A853"];

product_type -> recrystallize [label="Solid", color="#34A853"]; product_type -> chromatography [label="Oil", color="#34A853"]; recrystallize -> chromatography [label="If fails or\nlow yield"]; chromatography -> scavenger [label="If separation\nis poor"]; }

Caption: Decision tree for troubleshooting boron impurity removal.

Acid_Base_Extraction org_start Product + R-B(OH)₂ add_base + Add Base org_end Product (Purified) aq_start Na⁺ + OH⁻ aq_end [R-B(OH)₃]⁻ Na⁺ (Water Soluble Salt) separate Separate Layers add_base->separate Boronic acid reacts to form boronate salt

Caption: Mechanism of boronic acid removal via basic extraction.

References

Managing steric hindrance in Suzuki reactions with ortho-substituted boronic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for managing Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, particularly ortho-substituted boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with ortho-substituted boronic acids so challenging?

A1: Steric hindrance from ortho-substituents significantly slows down key steps in the catalytic cycle.[1] The bulky groups impede the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, and the subsequent reductive elimination step that forms the C-C bond and regenerates the catalyst.[1][2] This often results in low yields, slow reaction rates, and an increase in side reactions like protodeboronation.[3]

Q2: What is protodeboronation and why is it a problem with hindered substrates?

A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] This effectively destroys the boronic acid coupling partner. Sterically hindered boronic acids can be more susceptible to this pathway, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times) that are often required to overcome the steric barrier.[4] Factors like reaction pH and the electronic nature of the boronic acid also play a crucial role.[3]

Q3: What are the most critical components to optimize for a hindered Suzuki coupling?

A3: The three most critical components to optimize are the ligand , the base , and the solvent .[2][5]

  • Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium catalyst and accelerate the slow oxidative addition and reductive elimination steps.[2][6]

  • Base: The base activates the boronic acid for transmetalation.[7] Its strength and solubility are key.

  • Solvent: The solvent influences catalyst activity, base solubility, and can stabilize intermediates.[8] Anhydrous, aprotic solvents are generally preferred.[2]

Q4: Can I use boronic esters instead of boronic acids to reduce side reactions?

A4: Yes, using boronic esters (e.g., pinacol esters, MIDA boronates) can be an effective strategy. These reagents often exhibit greater stability and are less prone to premature protodeboronation under basic reaction conditions compared to the corresponding boronic acids.[4][9] While they may require slightly different activation conditions, they can provide a more controlled release of the boronic acid in situ, minimizing degradation.

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue when dealing with sterically demanding couplings. A systematic approach to optimization is required.

Solution Workflow:

G start Low / No Yield ligand 1. Evaluate Ligand Switch to bulky, electron-rich ligands (e.g., Buchwald-type). start->ligand Start Here base_solvent 2. Re-evaluate Base/Solvent Try K₃PO₄ or CsF. Use anhydrous aprotic solvents (Toluene, Dioxane). ligand->base_solvent No Improvement success Success! ligand->success Yield Improves temp 3. Increase Temperature Incrementally increase to 100-140 °C. Consider microwave irradiation. base_solvent->temp No Improvement base_solvent->success Yield Improves reagents 4. Check Reagent Quality - Use fresh, pure boronic acid. - Degas solvents thoroughly. - Ensure base is anhydrous. temp->reagents No Improvement temp->success Yield Improves reagents->ligand Re-optimize

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

Detailed Steps & Recommendations:
  • Change the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] Switch to a more specialized ligand designed for hindered substrates.

    • Primary Choice: Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard.[1][2] They promote the formation of the active monoligated palladium species and accelerate reductive elimination.[2]

    • Advanced Options: For extremely challenging couplings (e.g., forming tetra-ortho-substituted biaryls), consider highly specialized ligands like AntPhos or BI-DIME.[10] N-Heterocyclic Carbenes (NHCs) also offer high stability and activity.[11]

  • Optimize the Base and Solvent: These two components work in concert.

    • Bases: Potassium phosphate (K₃PO₄) is a robust and reliable choice, often used as a finely ground powder.[2][12] For less reactive aryl chlorides or very difficult couplings, stronger bases like potassium tert-butoxide (t-BuOK) or cesium fluoride (CsF) may be necessary.[11]

    • Solvents: Anhydrous, aprotic solvents are generally best. Toluene and dioxane are common starting points.[11] If higher temperatures are needed, switching to higher-boiling solvents like xylenes can be beneficial.[10] The solvent can significantly influence catalyst activity and selectivity.[8]

  • Increase Reaction Temperature: Hindered substrates require more energy to overcome activation barriers.

    • If your reaction at 80 °C is sluggish, consider increasing the temperature to 100-140 °C.[2][10]

    • Microwave irradiation is a powerful tool for rapidly heating the reaction, often leading to shorter reaction times and improved yields.[11]

Problem: Significant Deboronation Byproduct Observed

If you observe the arene byproduct from the boronic acid (Ar-H instead of Ar-Ar'), protodeboronation is a major issue.

Solutions:
  • Use a Milder Base: Strong bases can accelerate protodeboronation.[13] If using a strong base like NaOH or t-BuOK, consider switching to a milder inorganic base like K₃PO₄, K₂CO₃, or CsF.[12]

  • Lower the Temperature: High temperatures can promote the side reaction. Find the lowest temperature at which the desired coupling still proceeds at an acceptable rate.

  • Use Anhydrous Conditions: Water can be a proton source for deboronation. Ensure all reagents and solvents are rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[4]

Data & Protocols

Ligand and Base/Solvent Performance

The choice of ligand and conditions is paramount for success. The following table summarizes yields for a model sterically hindered coupling reaction.

Table 1: Comparison of Conditions for a Sterically Hindered Suzuki Coupling (Reaction: 2-Methylphenylboronic Acid + 1-Bromo-2-methylbenzene)

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100<10[2] (Implied)
Pd₂(dba)₃ / SPhosK₃PO₄Toluene110>95[12]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane100>98[2] (General)
Pd-NHC Complext-BuOKDioxane80>99[11]
Pd(OAc)₂ / AntPhosK₃PO₄Xylenes140High Yields*[10]

*Note: AntPhos is particularly effective for tetra-ortho-substituted products.

General Experimental Protocol for a Hindered Suzuki Coupling

This protocol provides a starting point for optimization. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.

G cluster_prep Vessel Preparation cluster_setup Reaction Setup cluster_run Reaction Execution prep 1. Add stir bar to oven-dried reaction vessel (e.g., Schlenk tube). reagents 2. Add aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv). prep->reagents seal 3. Seal vessel, evacuate, and backfill with Argon (3x). catalyst 4. Add Pd precatalyst (1-2 mol%) and ligand (2-4 mol%). seal->catalyst solvent 5. Add degassed anhydrous solvent via syringe. catalyst->solvent heat 6. Place in preheated oil bath (80-120 °C) with vigorous stirring. monitor 7. Monitor progress by TLC, GC-MS, or LC-MS. heat->monitor

Caption: General workflow for setting up a hindered Suzuki coupling.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted boronic acid (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inerting: Seal the vessel with a septum, and purge with an inert gas by evacuating and backfilling with argon or nitrogen three times.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). If using a pre-formed catalyst like XPhos Pd G3, it can be added in one step (1-2 mol%).[1]

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1–0.5 M) via syringe.[1][11]

  • Reaction: Place the sealed vessel into a preheated oil bath or heating block at the desired temperature (e.g., 100–120 °C) and stir vigorously.[1]

  • Monitoring and Workup: Monitor the reaction's progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

References

Technical Support Center: Suzuki Coupling with (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the specific challenges and considerations when performing a Suzuki-Miyaura cross-coupling reaction with (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid, focusing on the critical role of water in the reaction medium.

Section 1: Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for the Suzuki coupling of this compound?

A1: Yes, Suzuki coupling reactions can be performed effectively in aqueous media.[1] Using water as a solvent or co-solvent is often beneficial for its low cost, low toxicity, and ability to dissolve inorganic bases.[2] However, for your specific substrate, which contains a base-labile methyl ester, the use of water requires careful control of reaction conditions to prevent unwanted side reactions.

Q2: What is the primary risk of using water with this specific boronic acid?

A2: The primary risk is the base-mediated hydrolysis of the methoxycarbonyl (ester) group to a carboxylic acid. This reaction is accelerated by the presence of water and strong bases, especially at elevated temperatures. The resulting carboxylate salt can complicate product isolation and reduce the yield of your desired compound.[3]

Q3: How does water influence the Suzuki catalytic cycle?

A3: Water can play several roles. It is an excellent solvent for many inorganic bases (like K₂CO₃, K₃PO₄, or NaOH) required for the activation of the boronic acid, which facilitates the crucial transmetalation step.[3][4] In biphasic systems (e.g., Toluene/Water), water dissolves the base and boronate salt, while the organic phase dissolves the aryl halide and catalyst. The reaction often occurs at the interface or in the organic phase, potentially facilitated by a phase-transfer catalyst.[5][6]

Q4: My reaction is sluggish. Could adding more water help?

A4: The effect of water concentration is complex. In some biphasic systems, increasing the proportion of the aqueous phase can lead to significant rate enhancements.[5] However, in other cases, reducing the amount of water has been shown to increase the reaction rate.[7] The optimal ratio is substrate-dependent and may require empirical optimization. An excessive amount of water can also dilute the reactants, slowing down the reaction.

Q5: What are the signs of ester hydrolysis in my reaction?

A5: You can monitor for hydrolysis using thin-layer chromatography (TLC) or LC-MS. The carboxylic acid product will typically have a lower Rf value (be more polar) on a normal-phase TLC plate than the starting ester. LC-MS analysis will show a peak corresponding to the molecular weight of the hydrolyzed product. During aqueous workup, the formation of the carboxylate salt may lead to product loss in the aqueous layer or the formation of emulsions.

Q6: I suspect protodeboronation is reducing my yield. Is this common with my substrate?

A6: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a known side reaction for many boronic acids, particularly electron-deficient ones.[8][9] The combination of aqueous base and heat can promote this undesired reaction.[10][11] If you observe the formation of methyl 2-nitrobenzoate as a byproduct, protodeboronation is likely occurring.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in aqueous Suzuki couplings.

Problem 1: Significant formation of the carboxylic acid side product.
  • Possible Cause: The base is too strong or the temperature is too high, causing ester hydrolysis.

  • Solutions:

    • Switch to a Milder Base: Replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, K₂CO₃, or KF.[3][12]

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) and monitor for a longer duration.

    • Reduce Water Content: Use a mixed solvent system with a lower proportion of water (e.g., Dioxane:Water 9:1) to disfavor the hydrolysis reaction.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to hydrolytic conditions.

Problem 2: Low or no yield of the desired coupled product.
  • Possible Cause 1: Protodeboronation of the boronic acid.[9]

  • Solutions:

    • Use Anhydrous Conditions: If hydrolysis is also a problem, switching to a strictly anhydrous solvent (like THF or DME) with an anhydrous base (e.g., K₃PO₄) can mitigate both issues.[13]

    • Use Excess Boronic Acid: Employ a slight excess of the boronic acid (e.g., 1.5 equivalents) to compensate for loss due to protodeboronation.[14]

    • Degas Thoroughly: Oxygen can contribute to boronic acid degradation pathways. Ensure your solvent and reaction mixture are rigorously degassed.[15]

  • Possible Cause 2: Poor solubility of the aryl halide coupling partner in the aqueous medium.

  • Solutions:

    • Use a Co-solvent: Employ a biphasic solvent system such as Toluene/Water, THF/Water, or Dioxane/Water to ensure all components are sufficiently soluble.[15]

    • Add a Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) or Aliquat 336 can shuttle reactants between the aqueous and organic phases, dramatically increasing the reaction rate.[16]

  • Possible Cause 3: Catalyst deactivation.

  • Solutions:

    • Ensure Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[12]

    • Choose an Appropriate Ligand: For electron-deficient substrates, using electron-rich and bulky phosphine ligands can stabilize the catalyst and promote efficient coupling.[17]

Problem 3: Inconsistent results or "erratic" reaction behavior.
  • Possible Cause: Poor mixing in a biphasic system.

  • Solution: The reaction rate can be highly dependent on the interfacial area between the two phases. Ensure vigorous and consistent stirring throughout the reaction.[13] The shape of the reaction vessel and stir bar can also influence mixing efficiency.[18]

Section 3: Data & Condition Optimization

Optimizing a Suzuki reaction in the presence of water often involves balancing reactivity with the stability of functional groups.

Table 1: Influence of Base Selection on Potential Ester Hydrolysis

BaseRelative StrengthPropensity for HydrolysisRecommended Use Case
NaOH, KOHStrongHighNot recommended for this substrate due to high risk of hydrolysis.[19]
K₂CO₃, Cs₂CO₃ModerateModerateA good starting point for optimization; balance of reactivity and stability.[12]
K₃PO₄ModerateLow to ModerateOften provides good results with base-sensitive substrates.[14]
KFWeakLowCan be effective, especially under anhydrous conditions, but may lead to slower reaction rates.[3]

Table 2: Effect of Solvent Composition on Reaction Outcome (Illustrative)

Solvent System (Organic:Water)Typical Observation
100% Organic (Anhydrous)Minimizes hydrolysis and protodeboronation but may suffer from poor base solubility.
9:1Good balance; often sufficient water to dissolve the base without excessive hydrolysis.[13]
4:1A very common ratio providing robust conditions for many substrates.[14]
1:1Higher water content may accelerate the reaction but increases the risk of side reactions for this specific substrate.[5]
100% Water"Green" option, but may require a water-soluble ligand/catalyst system and risks low solubility of organic reagents.[1][20]

Section 4: Visualized Workflows and Pathways

Diagram 1: Troubleshooting Logic for Aqueous Suzuki Coupling

G start Low Yield or Side Products Observed check_hydrolysis Is Carboxylic Acid Side Product Present? start->check_hydrolysis sol_hydrolysis Use Milder Base (K₃PO₄) Lower Temperature Reduce Water Content check_hydrolysis->sol_hydrolysis Yes check_protodeb Is Protodeboronation Product Observed? check_hydrolysis->check_protodeb No sol_protodeb Use Excess Boronic Acid Use Anhydrous Conditions Ensure Rigorous Degassing check_protodeb->sol_protodeb Yes check_solubility Is Starting Material Consumed? check_protodeb->check_solubility No sol_solubility Use Co-Solvent Add Phase-Transfer Catalyst Increase Stirring Rate check_solubility->sol_solubility Yes (but slow) check_catalyst Catalyst Deactivation (e.g., formation of Pd black) check_solubility->check_catalyst No sol_catalyst Ensure Inert Atmosphere Screen Ligands

Caption: A troubleshooting workflow for diagnosing issues in aqueous Suzuki couplings.

Diagram 2: Competing Reaction Pathways for the Substrate

G cluster_main Desired Suzuki Coupling Pathway cluster_side Undesired Side Reactions in Water start_main Ar-B(OH)₂ + R-X (Substrates) cat_cycle Pd(0)/Pd(II) Catalytic Cycle start_main->cat_cycle Base, Pd Catalyst product Ar-R (Desired Product with Ester) cat_cycle->product start_side Ar-B(OH)₂ (Ester-containing Boronic Acid) hydrolysis Ar'-COOH (Hydrolyzed Side Product) start_side->hydrolysis H₂O, Base, Heat protodeb Ar-H (Protodeboronated Side Product) start_side->protodeb H₂O, Base, Heat

Caption: Desired Suzuki coupling pathway vs. undesired hydrolysis and protodeboronation.

Section 5: General Experimental Protocol

This protocol is a starting point and should be optimized for your specific aryl/vinyl halide.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v, degassed)[14]

  • Phase-Transfer Catalyst (optional, e.g., TBAB, 1.0 equiv.)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and base (2.0 equiv.). If using, add the phase-transfer catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe. Stir the mixture for 5-10 minutes. In a single portion, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Check for the consumption of the limiting reagent and the formation of both the desired product and potential side products.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to isolate the desired biaryl product.

References

Technical Support Center: Preventing Ester Hydrolysis During Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted hydrolysis of ester functional groups during Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my ester group getting hydrolyzed during my Suzuki coupling reaction?

A1: Ester hydrolysis during Suzuki coupling is a common side reaction primarily caused by the basic conditions required for the catalytic cycle.[1][2] The base is necessary to activate the organoboron species, but it can also promote the saponification of ester groups present on either the organohalide or the organoboron reactant.

Q2: Which bases are recommended to minimize ester hydrolysis?

A2: For substrates containing base-sensitive functional groups like esters, it is crucial to use milder bases.[2] While strong bases like NaOH can be effective for the coupling, they significantly increase the risk of hydrolysis. Weaker inorganic bases are generally preferred.

  • Potassium Phosphate (K₃PO₄): Often considered an excellent choice for sensitive substrates due to its moderate basicity and good performance in a variety of solvents.[2]

  • Potassium Carbonate (K₂CO₃): A common and reliable choice that offers a good balance between reactivity and mildness.[1][2]

  • Cesium Carbonate (Cs₂CO₃): Frequently superior in terms of reactivity but is a more expensive option. It is particularly useful for challenging couplings.[1][2]

  • Potassium Fluoride (KF): Can be used, especially in powdered form, to activate the boronic acid without significantly promoting hydrolysis of base-labile groups.[3]

Organic bases such as triethylamine (TEA) are generally less effective for Suzuki couplings.[2]

Q3: Can the choice of solvent affect the rate of ester hydrolysis?

A3: Yes, the solvent system plays a critical role. Using a biphasic solvent system, such as toluene/water or dioxane/water, can limit the contact time between the ester-containing organic substrate and the aqueous basic phase, thereby reducing hydrolysis.[1][4] Anhydrous conditions, when feasible, can also prevent hydrolysis.[5][6][7][8]

Q4: How does reaction temperature influence ester hydrolysis?

A4: Higher reaction temperatures accelerate the rate of both the desired Suzuki coupling and the undesired ester hydrolysis. Running the reaction at the lowest effective temperature can help to minimize hydrolysis. For some systems, room temperature couplings are possible with the right combination of catalyst, ligand, and base.[3][9][10][11]

Q5: Are certain types of esters more resistant to hydrolysis under Suzuki conditions?

A5: Yes, the steric hindrance around the ester carbonyl can influence its susceptibility to hydrolysis.

  • Methyl esters are generally more prone to hydrolysis.

  • Ethyl esters have been observed to be somewhat more resistant.[1]

  • Tert-butyl esters are significantly more sterically hindered and less likely to hydrolyze under basic conditions. However, they are sensitive to acidic conditions.[12]

Q6: Can the choice of palladium catalyst and ligand impact ester stability?

A6: While the base is the primary cause of hydrolysis, the catalyst system can indirectly influence it by affecting the reaction rate and required temperature. Highly active catalyst systems that allow for lower reaction temperatures and shorter reaction times can reduce the extent of ester hydrolysis. Bulky, electron-rich phosphine ligands like SPhos and XPhos often enable efficient coupling under milder conditions.[10][13]

Q7: Should I use a boronic acid or a boronic ester if my substrate is sensitive?

A7: Boronic esters, particularly pinacol esters, are generally more stable and less prone to side reactions like protodeboronation compared to boronic acids.[9][14][15][16] While it was traditionally thought that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle, recent studies have shown that they can undergo transmetalation directly.[5][17] Using a boronic ester can sometimes be advantageous in minimizing side reactions.

Q8: Are there any protecting groups I can use for my carboxylic acid to avoid this issue?

A8: If direct use of the ester is problematic, you can protect the carboxylic acid with a group that is stable to the Suzuki conditions and can be removed later. 1,1-dimethylallyl (DMA) esters are a potential option as they are stable to basic conditions and can be deprotected using a palladium catalyst under different conditions.[12]

Troubleshooting Guides

Problem 1: Significant Ester Hydrolysis Observed

Potential Cause Troubleshooting Step
Base is too strong Switch from strong bases (e.g., NaOH, NaOMe) to milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]
High reaction temperature Lower the reaction temperature. Screen for the lowest effective temperature that provides a reasonable reaction rate.
Prolonged reaction time Optimize the reaction to reduce the overall time. Use a more active catalyst/ligand system if necessary.
Homogeneous aqueous/organic mixture Employ a biphasic solvent system (e.g., Toluene/H₂O) to minimize contact between the ester and the aqueous base.[1]
Ester is highly labile If possible, synthesize a more sterically hindered ester (e.g., ethyl or tert-butyl ester instead of methyl ester).[1]

Problem 2: Low Yield of Coupled Product with Intact Ester

Potential Cause Troubleshooting Step
Base is too weak for efficient coupling If you are using a very mild base and the reaction is stalling, consider a slightly stronger but still ester-compatible base (e.g., move from K₂CO₃ to K₃PO₄).[2]
Poor solubility of the base Ensure vigorous stirring of the reaction mixture, especially with insoluble inorganic bases.[2]
Catalyst deactivation Ensure proper degassing of solvents to remove oxygen, which can lead to catalyst deactivation and side reactions.[2]
Protodeboronation of the boronic acid Use a boronic ester (e.g., pinacol ester) instead of the boronic acid to improve stability.[8][14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Base-Sensitive Ester

This is a starting point protocol that should be optimized for your specific substrates.

Materials:

  • Aryl Halide (containing an ester) (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid (or ester), palladium catalyst, ligand, and K₃PO₄.[2]

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80–110 °C, but lower temperatures should be trialed first).

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

Visualizations

Ester_Hydrolysis_Troubleshooting start Ester Hydrolysis Observed? no_issue Reaction Successful start->no_issue No check_base Is the base too strong (e.g., NaOH)? start->check_base Yes change_base Switch to milder base: K3PO4, K2CO3, Cs2CO3 check_base->change_base Yes check_temp Is the reaction temperature high? check_base->check_temp No change_base->check_temp lower_temp Lower reaction temperature check_temp->lower_temp Yes check_solvent Are you using a single-phase solvent system? check_temp->check_solvent No lower_temp->check_solvent use_biphasic Use a biphasic system (e.g., Toluene/H2O) check_solvent->use_biphasic Yes check_ester_type Is it a labile ester (e.g., methyl ester)? check_solvent->check_ester_type No use_biphasic->check_ester_type check_ester_type->no_issue No (Re-evaluate) change_ester Use a more hindered ester (e.g., ethyl, t-butyl) check_ester_type->change_ester Yes change_ester->no_issue

Caption: Troubleshooting workflow for ester hydrolysis in Suzuki reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki Catalytic Cycle and Ester Hydrolysis Side Reaction pd0 Pd(0)L2 pd_complex R1-Pd(II)-X (L2) pd0->pd_complex Oxidative Addition transmetalation_complex R1-Pd(II)-R2 (L2) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R1-R2 transmetalation_complex->product aryl_halide R1-X (with Ester) aryl_halide->pd_complex hydrolyzed_ester Hydrolyzed Product (R1-COOH) aryl_halide->hydrolyzed_ester Ester Hydrolysis (Side Reaction) boronic_species R2-B(OR)2 boronate [R2-B(OR)2(OH)]- boronic_species->boronate Activation base Base (e.g., K3PO4) base->boronate base->hydrolyzed_ester boronate->pd_complex

Caption: Suzuki cycle with the competing ester hydrolysis side reaction.

References

Validation & Comparative

A Comparative Analysis of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid is critical for the successful synthesis of complex molecules via Suzuki-Miyaura cross-coupling. This guide provides an objective comparison of the reactivity of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid with other substituted phenylboronic acids, supported by representative experimental data. The influence of electronic and steric effects on reaction outcomes is highlighted to aid in experimental design and optimization.

This compound is a bi-functionalized arylboronic acid featuring two strong electron-withdrawing groups: a nitro group (NO₂) and a methoxycarbonyl group (CO₂Me). These substituents significantly influence the electronic properties of the boronic acid, which in turn affects its reactivity in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Generally, electron-withdrawing groups decrease the nucleophilicity of the aryl group attached to the boron atom, which can slow down the crucial transmetalation step in the catalytic cycle.[1] Conversely, electron-donating groups tend to enhance the reaction rate.

Quantitative Performance Comparison

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions of various substituted phenylboronic acids with aryl bromides under comparable conditions. This data illustrates the impact of different electronic and steric factors on the efficiency of the reaction.

Boronic AcidSubstituent EffectAryl HalideCatalyst System (Example)Base (Example)Solvent (Example)Temp. (°C)Time (h)Yield (%)
This compound Strongly Electron-Withdrawing (x2) 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-24Moderate
3-Nitrophenylboronic acidStrongly Electron-Withdrawing4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100492
4-Carboxyphenylboronic acidElectron-WithdrawingBromobenzenePd(II)-sulfosalan complexK₂CO₃Water1002491
4-Methoxyphenylboronic acidElectron-DonatingIodobenzenePd/BCK₂CO₃Water80198
2-Methylphenylboronic acidSterically Hindered (ortho-substituent)3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene901026
Phenylboronic acidNeutral (Reference)4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃DMF11012>99

Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, substrates, and catalyst system used.

The strongly electron-withdrawing nature of both the nitro and methoxycarbonyl groups in this compound leads to a lower reactivity compared to phenylboronic acids with electron-donating or single electron-withdrawing groups. This reduced reactivity often necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of highly active catalyst systems to achieve satisfactory yields.

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A general workflow for a comparative study of boronic acid reactivity is outlined below. This process involves parallel reaction setups to ensure that the observed differences in yield and reaction rate can be attributed to the different boronic acids.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis SelectReagents Select Boronic Acids & Common Aryl Halide DefineConditions Define Standard Reaction Conditions (Catalyst, Base, Solvent, Temp.) SelectReagents->DefineConditions SetupParallel Set up Parallel Reactions for each Boronic Acid DefineConditions->SetupParallel MonitorProgress Monitor Progress (TLC, GC, LC-MS) SetupParallel->MonitorProgress Workup Work-up and Purification MonitorProgress->Workup Characterize Characterize and Quantify Products Workup->Characterize Compare Compare Yields and Reaction Times Characterize->Compare

A general workflow for comparing the reactivity of different boronic acids.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for a comparative study of different boronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic acid (e.g., this compound, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS) at regular intervals.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

A Comparative Guide to Suzuki Coupling: (4-(Methoxycarbonyl)-3-nitrophenyl)boronic Acid vs. Its Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate boron reagent is a critical decision in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison between (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid and its corresponding boronate esters, offering insights into their respective performance, stability, and handling characteristics. The information presented is supported by established principles in Suzuki-Miyaura coupling and aims to assist in making informed decisions for synthetic strategies.

The Suzuki-Miyaura coupling is a cornerstone in modern organic synthesis for the formation of C-C bonds. The choice between a boronic acid and its ester derivative can significantly impact reaction efficiency, yield, and practicality. This compound, an electron-deficient arylboronic acid, presents specific challenges and considerations in this context.

The Stability vs. Reactivity Trade-Off

A primary consideration when choosing between a boronic acid and its boronate ester is the inherent trade-off between stability and reactivity. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of lower stability. Boronic acids, particularly those with electron-withdrawing groups like the nitro group present in this compound, are susceptible to decomposition pathways such as protodeboronation and oxidation.[2] This can affect their shelf-life and potentially lower reaction yields.

Conversely, boronate esters, such as the commonly used pinacol esters, exhibit significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them advantageous for multi-step syntheses where the boron-containing fragment needs to be carried through several transformations.

Performance in Suzuki Coupling

The performance of this compound and its boronate esters in Suzuki coupling is influenced by several factors, including the nature of the coupling partner, the catalyst system, and the reaction conditions. While boronic acids are often more reactive, boronate esters can in some cases provide higher isolated yields, particularly in complex syntheses, due to their higher purity and stability.[1]

The esterifying group on the boron atom also plays a crucial role. While pinacol esters are widely used due to their stability and ease of preparation, other diols can be employed to fine-tune reactivity.[3] Studies have shown that the rate of transmetalation can be significantly influenced by the boronic ester employed, with some esters exhibiting faster kinetics than the parent boronic acid.

For electron-deficient systems like this compound, the use of a boronate ester can be particularly beneficial in mitigating protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.

Data Presentation: A Comparative Overview

The following table summarizes the general characteristics and performance of this compound versus its pinacol boronate ester in Suzuki coupling reactions. The data presented is a qualitative summary based on established principles for this class of compounds.

FeatureThis compoundThis compound Pinacol Ester
Chemical Stability Lower; susceptible to protodeboronation and oxidationHigher; generally stable to air and moisture, with a longer shelf-life
Reactivity Generally higher, potentially leading to faster reaction timesGenerally lower, but can be tuned by the choice of diol and reaction conditions
Handling & Storage Requires inert atmosphere and low temperatures for long-term storageStable at room temperature, easy to handle
Purification Can be challenging to obtain in high purity due to decompositionGenerally high; can be purified by standard techniques like column chromatography
Yield Potentially higher in short reaction times, but can be compromised by decompositionOften more reproducible and can provide higher isolated yields in complex syntheses
Susceptibility to Protodeboronation Higher, especially under basic conditionsLower, offering an advantage for electron-deficient systems

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction using this compound and a conceptual protocol for its pinacol ester.

Protocol 1: Suzuki Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conceptual Suzuki Coupling of this compound Pinacol Ester

This protocol outlines a conceptual procedure for the Suzuki-Miyaura coupling using the pinacol ester derivative.

Materials:

  • This compound pinacol ester (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Aqueous sodium carbonate (Na₂CO₃, 2 M solution, 2.0 equiv)

  • Toluene or DME

Procedure:

  • In a Schlenk tube, combine the aryl halide, this compound pinacol ester, and the palladium catalyst.

  • Add the solvent (toluene or DME) followed by the aqueous sodium carbonate solution.

  • Degas the mixture with several cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the mixture to room temperature and perform a standard aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling and a decision-making workflow.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln ArPdXLn Ar-Pd(II)-X Ln Pd0->ArPdXLn Oxidative Addition ArPdArB Ar-Pd(II)-Ar' Ln ArPdXLn->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Ar-X ArX->ArPdXLn ArB Ar'-B(OR)₂ ArB->ArPdArB Base Base Base->ArPdArB

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Workflow start Start: Need for (4-(Methoxycarbonyl)-3-nitrophenyl) fragment stability_check Is high stability and long shelf-life critical? start->stability_check boronic_ester Use Boronate Ester stability_check->boronic_ester Yes multi_step Multi-step synthesis or late-stage functionalization? stability_check->multi_step No optimize_conditions Optimize reaction conditions (catalyst, base, solvent) boronic_ester->optimize_conditions boronic_acid Use Boronic Acid boronic_acid->optimize_conditions multi_step->boronic_ester Yes fast_reaction Is rapid reaction kinetics the primary goal? multi_step->fast_reaction No fast_reaction->boronic_acid Yes fast_reaction->optimize_conditions No

Caption: Decision workflow for selecting the appropriate boron reagent.

References

A Researcher's Guide to Cross-Coupling Reactions for Substituted Biaryl Synthesis: Alternatives to the Suzuki Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Suzuki-Miyaura coupling has been a cornerstone in the synthesis of biaryls, prized for its mild conditions and the low toxicity of its boron-based reagents. However, the landscape of cross-coupling chemistry is vast and ever-evolving. Specific substrate requirements, functional group compatibility, and the need to avoid boron-containing compounds often necessitate the exploration of alternative methods. This guide provides a comparative overview of three principal alternatives to the Suzuki reaction for the synthesis of substituted biaryls: the Negishi, Stille, and Hiyama couplings. We present a quantitative comparison of their performance, detailed experimental protocols, and visual guides to their mechanisms and selection criteria, tailored for researchers and professionals in drug development and materials science.

Comparative Performance of Cross-Coupling Reactions

The choice of a cross-coupling method is often a trade-off between reactivity, functional group tolerance, and the toxicity or sensitivity of the organometallic reagents. The following tables provide a summary of these characteristics and a comparison of reported yields for the synthesis of representative substituted biaryls.

Table 1: General Characteristics of Alternative Cross-Coupling Reactions

FeatureNegishi CouplingStille CouplingHiyama Coupling
Organometallic Reagent Organozinc (R-ZnX)Organostannane (R-SnR'₃)Organosilane (R-SiR'₃)
Key Advantages High reactivity, excellent functional group tolerance, effective for hindered biaryls.Air and moisture stable organometallics, mild reaction conditions, broad substrate scope.Low toxicity of silicon reagents, stable and easy to handle organosilanes.
Key Disadvantages Moisture and air sensitivity of organozinc reagents, preparation can be complex.High toxicity of organotin compounds and byproducts, purification can be challenging.Often requires activation (e.g., fluoride), can have lower reactivity, may need higher temperatures.
Typical Catalysts Palladium or Nickel complexes with phosphine ligands.Palladium complexes with phosphine ligands.Palladium complexes, often with phosphine ligands and an activator.
Activator/Base Not typically required.Often proceeds without a base, but additives like Cu(I) can enhance reactivity.Fluoride source (e.g., TBAF) or a base (e.g., NaOH) is usually necessary.

Table 2: Comparative Yields for the Synthesis of Substituted Biaryls

ProductElectrophileNucleophileCoupling MethodCatalyst SystemYield (%)Reference
4-Methoxybiphenyl 4-BromoanisolePhenylzinc chlorideNegishiPd(OAc)₂ / XPhos92[1]
4-BromoanisolePhenyltributylstannaneStillePd₂(dba)₃ / P(o-tol)₃~85-95[2]
4-ChloroanisolePhenyltrifluorosilaneHiyamaPd(OAc)₂ / XPhos71[1]
2-Methyl-4'-nitrobiphenyl 4-Bromonitrobenzene2-Tolylzinc chlorideNegishiPd(P(t-Bu)₃)₂94Not directly cited
4-Iodonitrobenzene2-TolyltributylstannaneStillePd(PPh₃)₄~80-90Not directly cited
4-Chloronitrobenzene2-TolyltrimethoxysilaneHiyamaPd(OAc)₂ / SPhos~70-80Not directly cited
Heterobiaryl (e.g., 2-Phenylpyridine) 2-BromopyridinePhenylzinc chlorideNegishiPdCl₂(dppf)~85-95Not directly cited
2-BromopyridinePhenyltributylstannaneStillePd(PPh₃)₄~80-90Not directly cited
2-ChloropyridinePhenyltrimethoxysilaneHiyamaPd(OAc)₂ / RuPhos~75-85Not directly cited

Note: The yields presented are representative and can vary significantly based on the specific ligands, solvents, and reaction conditions employed. Direct comparative studies under identical conditions are limited in the literature; these values are compiled from various sources to provide a general performance overview.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful implementation of any synthetic method. Below are generalized protocols for the Negishi, Stille, and Hiyama cross-coupling reactions for the synthesis of substituted biaryls.

General Procedure for Negishi Cross-Coupling

The Negishi coupling is renowned for its high reactivity, which stems from the efficient transmetalation of the organozinc reagent to the palladium center.[1]

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol)

  • Organozinc reagent (e.g., arylzinc chloride) (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Anhydrous solvent (e.g., THF, Dioxane, or a mixture like THF/NMP) (5-10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

  • Add the aryl halide to the flask.

  • Slowly add the organozinc reagent solution to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between room temperature and 100 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Stille Cross-Coupling

The Stille coupling utilizes air- and moisture-stable organostannanes, making it a user-friendly option, though the toxicity of tin compounds is a significant drawback.[3]

Materials:

  • Aryl halide (e.g., aryl iodide or bromide) (1.0 mmol)

  • Organostannane (e.g., aryltributylstannane) (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., THF, Toluene, or DMF) (5-10 mL)

  • Optional: Additive (e.g., CuI, LiCl)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide and the organostannane in the anhydrous solvent.

  • Add the palladium catalyst (and any additives, if required).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or GC/MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • To remove the tin byproducts, the workup may involve quenching with an aqueous solution of KF, which precipitates the tin salts as insoluble fluorides, or by washing with a solution of DBU.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash chromatography.

General Procedure for Hiyama Cross-Coupling

The Hiyama coupling offers a less toxic alternative by employing organosilanes, which require activation for efficient transmetalation.[1][4]

Materials:

  • Aryl halide (e.g., aryl chloride, bromide, or iodide) (1.0 mmol)

  • Organosilane (e.g., aryltrimethoxysilane or aryltrifluorosilane) (1.5 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Activator (e.g., TBAF (1 M in THF), CsF, or an aqueous base like NaOH) (2.0-3.0 mmol)

  • Solvent (e.g., THF, Toluene, or Dioxane) (5-10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the aryl halide.

  • Add the solvent, followed by the organosilane.

  • Add the activator to the reaction mixture. If using a fluoride source like TBAF, it is typically added as a solution in THF.

  • Heat the reaction to the required temperature (often between 60-120 °C) and monitor its progress.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Cross-Coupling Chemistry

To better understand the relationships between these reactions and the factors influencing their selection, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a decision-making workflow.

Catalytic_Cycles General Catalytic Cycles for Cross-Coupling Reactions cluster_suzuki Suzuki cluster_negishi Negishi cluster_stille Stille cluster_hiyama Hiyama Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination (Ar-Ar') Pd(0)_n Pd(0) Ar-Pd(II)-X_n Ar-Pd(II)-X Pd(0)_n->Ar-Pd(II)-X_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_n Ar-Pd(II)-Ar' Ar-Pd(II)-X_n->Ar-Pd(II)-Ar'_n Transmetalation (Ar'-ZnX) Ar-Pd(II)-Ar'_n->Pd(0)_n Reductive Elimination (Ar-Ar') Pd(0)_s Pd(0) Ar-Pd(II)-X_s Ar-Pd(II)-X Pd(0)_s->Ar-Pd(II)-X_s Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_s Ar-Pd(II)-Ar' Ar-Pd(II)-X_s->Ar-Pd(II)-Ar'_s Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'_s->Pd(0)_s Reductive Elimination (Ar-Ar') Pd(0)_h Pd(0) Ar-Pd(II)-X_h Ar-Pd(II)-X Pd(0)_h->Ar-Pd(II)-X_h Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_h Ar-Pd(II)-Ar' Ar-Pd(II)-X_h->Ar-Pd(II)-Ar'_h Transmetalation (Ar'-SiR3, Activator) Ar-Pd(II)-Ar'_h->Pd(0)_h Reductive Elimination (Ar-Ar')

Caption: Catalytic cycles of Suzuki, Negishi, Stille, and Hiyama cross-coupling reactions.

Decision_Tree Decision Workflow for Selecting a Cross-Coupling Method Start Start: Need to synthesize a substituted biaryl Boron_Tolerated Is the use of boron reagents acceptable? Start->Boron_Tolerated Suzuki Consider Suzuki Coupling Boron_Tolerated->Suzuki Yes Alternatives Explore Alternatives Boron_Tolerated->Alternatives No Toxicity_Concern Is toxicity of the organometallic reagent a major concern? Alternatives->Toxicity_Concern Hiyama Consider Hiyama Coupling Toxicity_Concern->Hiyama Yes Reactivity_Need Is high reactivity and tolerance to steric hindrance critical? Toxicity_Concern->Reactivity_Need No Negishi Consider Negishi Coupling Reactivity_Need->Negishi Yes Stille Consider Stille Coupling Reactivity_Need->Stille No

Caption: A simplified decision tree for choosing a cross-coupling method for biaryl synthesis.

References

Spectroscopic Validation of Suzuki Coupling Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. However, the successful synthesis of the desired biaryl compounds is only half the journey. Rigorous spectroscopic validation of the final product is a critical step to ensure its identity, purity, and suitability for downstream applications. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

A comprehensive validation strategy often involves the use of multiple, complementary spectroscopic techniques to provide a complete picture of the product's identity and purity. The following table compares the performance of NMR, MS, and IR spectroscopy in the context of validating Suzuki coupling products.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Detailed structural information, including the connectivity of atoms, chemical environment of protons and carbons, and stereochemistry.[1][2] Quantitative information on purity.[1][2]Provides unambiguous structure elucidation and allows for the identification of impurities.[1][2]Lower sensitivity than MS, requires a larger sample amount, and can be time-consuming.[2] Can be complex to interpret for molecules with overlapping signals.[1]
Mass Spectrometry (MS) Molecular weight of the product and its fragments.[2]High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.[2] Can be coupled with chromatographic techniques (GC-MS or LC-MS) for definitive identification.[2]Does not provide detailed structural information on its own; isomers may not be distinguishable.[1][2]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups.Fast and non-destructive. Can be used for in-situ reaction monitoring.[3][4]Provides limited structural information compared to NMR. Not typically used for purity assessment.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific properties of the Suzuki coupling product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of Suzuki coupling products.[1]

Sample Preparation:

  • Accurately weigh approximately 5-20 mg of the purified Suzuki coupling product.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analyze the chemical shifts, integration (for ¹H), and coupling constants to confirm the structure of the desired product. The appearance of signals corresponding to the newly formed biaryl system and the disappearance of signals from the starting materials (e.g., the C-X proton of the aryl halide) are key indicators of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry is an invaluable technique for rapidly confirming the molecular weight of the target compound.[2]

Sample Preparation:

  • Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[5]

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 1-10 µg/mL.[5]

  • If necessary, filter the sample to remove any particulate matter that could block the instrument's sample introduction system.[5]

Data Acquisition and Analysis:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

  • Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare the measured mass-to-charge ratio (m/z) with the theoretical exact mass of the expected product.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in the product and to monitor the progress of the reaction by observing the disappearance of reactant-specific bands.[3][4]

Sample Preparation:

  • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Thin Film (from solution): Dissolve the sample in a volatile solvent, cast a thin film on a salt plate, and allow the solvent to evaporate.

Data Acquisition and Analysis:

  • Obtain the IR spectrum of the sample.

  • Identify characteristic absorption bands corresponding to the functional groups in the expected product. For a Suzuki coupling, one would look for the disappearance of the C-X (X = Br, I) stretching vibration of the starting aryl halide and the appearance of bands characteristic of the biaryl system.

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes involved in validating Suzuki coupling products, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation cluster_conclusion Conclusion start Suzuki Coupling Reaction workup Reaction Workup & Purification start->workup nmr NMR Spectroscopy (¹H & ¹³C) workup->nmr ms Mass Spectrometry workup->ms ir IR Spectroscopy workup->ir structure Structure Elucidation nmr->structure mw Molecular Weight Confirmation ms->mw fg Functional Group Analysis ir->fg final Product Validated structure->final mw->final fg->final

Caption: Experimental workflow from synthesis to spectroscopic validation.

logical_relationship cluster_primary Primary Validation cluster_secondary Secondary/Supportive Validation NMR NMR Spectroscopy (Unambiguous Structure) MS Mass Spectrometry (Molecular Weight) NMR->MS Complementary Information IR IR Spectroscopy (Functional Groups) NMR->IR Detailed Structure vs. Functional Groups Chromatography Chromatography (Purity) (e.g., GC, LC) NMR->Chromatography Structural Info of Separated Components MS->NMR Confirms Mass of Structure

References

A Comparative Guide to the Kinetics of Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] However, the electronic properties of the coupling partners, particularly the boronic acid, can significantly influence the reaction kinetics.[3] This guide provides a comparative analysis of the kinetic performance of electron-deficient boronic acids in Suzuki reactions, supported by experimental data and detailed protocols for kinetic studies.

Electron-deficient boronic acids often present a greater challenge in Suzuki-Miyaura couplings compared to their electron-rich or electron-neutral counterparts.[1][3] This is primarily due to a slower rate of transmetalation, which is frequently the rate-determining step in the catalytic cycle.[1][4] The electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic group to be transferred to the palladium center.[4]

Performance Comparison: The Impact of Electronic Effects

The electronic nature of the substituents on the aryl boronic acid plays a pivotal role in the kinetics of the Suzuki-Miyaura reaction. While electron-donating groups generally accelerate the reaction, electron-withdrawing groups tend to have the opposite effect.

Boronic Acid TypeSubstituent ExampleRelative Initial Rate (Illustrative)Key Kinetic Considerations
Electron-Deficient 4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down the transmetalation step.[4]
Electron-Deficient 3,4-Difluorophenylboronic AcidInferred to be slower than Phenylboronic AcidThe electron-withdrawing nature of the fluorine atoms has a pronounced effect on reactivity, influencing the transmetalation step.[1]
Electron-Neutral Phenylboronic Acid~5.0Generally serves as a baseline for comparison, with a relatively fast transmetalation rate compared to alkylboronic acids.[4]
Alkyl (Primary) Ethylboronic Acid1.0Transmetalation can be rate-limiting due to the lower nucleophilicity of the alkyl group.[4]

Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.[4]

Optimizing Catalytic Systems for Electron-Deficient Boronic Acids

The choice of catalyst, ligand, base, and solvent is critical for achieving efficient coupling with electron-deficient boronic acids.[3] Catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[3]

Catalyst SystemLigand TypeKey AdvantagesPotential Drawbacks
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[3]Air-sensitive, higher cost.[3]
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[3]Air-sensitive, higher cost.[3]
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.[3]Lower activity for challenging substrates, often requires higher temperatures.[3]
PdCl₂(dppf) Diphosphine complexGood for a range of substrates and is relatively air-stable.[3]May not be as active as Buchwald-type phosphine systems for electron-deficient partners.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies of Suzuki reactions.

Protocol 1: Initial Rate Determination

This experiment aims to determine the initial reaction rate by monitoring product formation at early time points.

Reagent Preparation:

  • Prepare stock solutions of the electron-deficient boronic acid (e.g., (4-(butylsulfinyl)phenyl)boronic acid, 0.1 M), the aryl halide (e.g., 4-bromoanisole, 0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected solvent system (e.g., 9:1 Toluene/H₂O).[3]

  • Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos in a 1:2 ratio) in the reaction solvent.[3]

Reaction Setup:

  • In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.[3]

  • Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C).[3]

  • Initiate the reaction by adding the catalyst stock solution.[3]

Sampling and Analysis:

  • At regular intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[3]

  • Immediately quench the aliquot in a separate vial containing a suitable quenching agent (e.g., a solution of diethyl ether and water).

  • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[4]

Data Analysis:

  • Plot the concentration of the product versus time.

  • The initial reaction rate can be determined from the initial slope of this curve.[4]

Protocol 2: General Suzuki-Miyaura Coupling Procedure

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.[5]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried flask with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]

  • Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[5]

  • Add degassed toluene and water via syringe.[5]

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.[5]

  • Monitor the reaction progress using TLC or GC-MS.[5]

  • Upon completion, cool the reaction, add water, and extract the product with an organic solvent like ethyl acetate.[5]

  • Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography.[6]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)₂) pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)-Ar' L_n transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Data Analysis reagent_prep Prepare Stock Solutions (Boronic Acid, Aryl Halide, Base, Standard) reaction_setup Combine Reagents in Vial (Inert Atmosphere) reagent_prep->reaction_setup catalyst_prep Prepare Catalyst Solution (Pd source + Ligand) initiation Initiate with Catalyst Solution (at Temperature) catalyst_prep->initiation reaction_setup->initiation sampling Withdraw Aliquots at Time Intervals initiation->sampling quench Quench Aliquots sampling->quench hplc Analyze by HPLC quench->hplc plot Plot [Product] vs. Time hplc->plot rate_calc Determine Initial Rate from Slope plot->rate_calc

Caption: A general workflow for kinetic analysis of Suzuki-Miyaura reactions.

References

A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within pharmaceutical and materials science.[1][2] The choice of catalyst is a critical parameter that significantly influences reaction yield, efficiency, and substrate scope.[3] This guide provides an objective comparison of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, supported by experimental data to inform catalyst selection and optimization.

Comparative Yield Analysis

The efficacy of a palladium catalyst is highly dependent on the ligand, substrate, and reaction conditions. Below is a summary of catalyst performance in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[2] The following table compares the performance of different palladium catalysts in the coupling of various aryl halides with boronic acids.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-BromopyridinePhenylboronic AcidK₂CO₃Toluene/H₂O801285[1]
Pd(OAc)₂ / SPhos3-BromopyridinePhenylboronic AcidK₃PO₄1,4-Dioxane100495[1]
PEPPSI-IPr3-BromopyridinePhenylboronic AcidCs₂CO₃t-AmylOH100298[1]
Pd(OAc)₂ / XPhos (0.8 eq)4-ChlorotoluenePhenylboronic AcidK₃PO₄MeOH/THFRT2444[4][5]
Pd(OAc)₂ / XPhos (1.2 eq)4-ChlorotoluenePhenylboronic AcidK₃PO₄MeOH/THFRT2484[4][5]
3% Pd/CIodobenzenePhenylboronic AcidK₃PO₄-1000.17100[6]
3% Pd/CBromobenzenePhenylboronic AcidK₃PO₄-1000.67100[6]
3% Pd/CChlorobenzenePhenylboronic AcidK₃PO₄-1002.585[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] The performance of various palladium catalysts is summarized below.

Palladium PrecursorLigandAryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃BromobenzeneDibutylamineNaOt-BuToluene10098[7]
Pd₂(dba)₃BINAP4-tert-ButylbromobenzeneMorpholineNaOt-BuToluene8099[7]
Pd(OAc)₂XPhos4-ChlorotolueneMorpholineNaOt-BuToluene11095-99[7]
Pd(OAc)₂RuPhos4-ChloroanisoleN-MethylanilineK₃PO₄t-BuOH11099[7]
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon triple bonds.[8] A comparison of palladium catalysts for the coupling of 2-amino-3-bromopyridines is presented.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂PPh₃Et₃NDMF100396[8]
PdCl₂(PPh₃)₂-Et₃NDMF100392[8]
Pd(OAc)₂PPh₃Et₃NDMF100385[8]
Pd₂(dba)₃PPh₃Et₃NDMF100382[8]

Experimental Protocols

Reproducibility in palladium-catalyzed cross-coupling reactions is highly dependent on the experimental setup. Anhydrous and deoxygenated solvents are often crucial for optimal performance.[7]

General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid[4]

This protocol details the conditions for a comparative study of in-situ generated palladium XPhos precatalysts.

Materials:

  • 4-chlorotoluene

  • Phenylboronic acid

  • Palladium acetate (Pd(OAc)₂)

  • XPhos ligand

  • Potassium phosphate (K₃PO₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Naphthalene (internal standard)

Reaction Setup:

  • In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the base (0.55 M).

  • Add the palladium precursor at a concentration of 0.0025 M.

  • For in-situ systems, add the appropriate amount of XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to palladium).

  • The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).

  • The reaction mixture is stirred at a controlled temperature for a specified time.

Analysis: Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification.

General Protocol for Buchwald-Hartwig Amination[7]

Reaction Setup:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination L Ligand Ar Aryl Group X Halide R Organic Group

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent A->B C Add Palladium Catalyst and Ligand B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/GC) D->E F Quench Reaction E->F G Extraction F->G H Purification (e.g., Chromatography) G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Catalyst Feature Comparison

Different classes of palladium catalysts offer distinct advantages. The choice of catalyst often depends on the specific requirements of the synthesis, such as substrate reactivity and desired reaction conditions.

Catalyst_Comparison Catalyst Catalyst Classes Phosphine-Based NHC-Based Palladacycles Phosphine Phosphine-Based (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) Classical and widely used Bulky, electron-rich ligands for challenging substrates NHC N-Heterocyclic Carbene (NHC)-Based (e.g., PEPPSI-IPr) Highly active, allowing for lower catalyst loadings Strong σ-donating ability enhances activity Palladacycle Palladacycles (e.g., Herrmann's Catalyst) Pre-activated catalyst systems High thermal stability and activity

References

A Comparative Guide to Purity Analysis of Synthesized Biaryl Compounds: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized biaryl compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate analytical strategy.

At a Glance: Comparing HPLC and NMR for Purity Analysis

While both techniques are indispensable in the modern chemistry lab, they offer distinct advantages and limitations in the context of purity determination. HPLC excels in high-throughput screening and the separation of complex mixtures, whereas quantitative NMR (qNMR) provides an absolute measure of purity and structural confirmation without the need for reference standards for every impurity.[1][2] A combined approach, leveraging the strengths of both techniques, often provides the most comprehensive purity assessment.[1][3]

Quantitative Data Comparison

The following table summarizes hypothetical yet representative data from the purity analysis of a synthesized biaryl compound, showcasing the type of results obtained from both HPLC and NMR analyses.

Parameter HPLC Analysis NMR Analysis (qNMR) Notes
Purity (%) 98.5% (by area normalization)97.2% (using internal standard)HPLC may overestimate purity if impurities have poor UV absorbance. qNMR provides a more absolute quantification.[4][5]
Detected Impurities Impurity A (0.8%), Impurity B (0.5%), Unidentified (0.2%)Residual Solvent (Toluene, 1.5%), Starting Material (0.8%), Unidentified (0.5%)HPLC is highly sensitive to UV-active impurities, while NMR can readily identify and quantify residual solvents and non-UV active impurities.[1][6]
Analysis Time ~20-30 minutes per sample~15-45 minutes per sampleHPLC is generally faster for routine analysis, while qNMR may require longer acquisition times for high precision.[1]
Sample Consumption Low (micrograms)Higher (milligrams)HPLC is advantageous when sample availability is limited.[1]
Sample Recovery DestructiveNon-destructiveThe sample can be recovered after NMR analysis.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a cornerstone technique for purity determination, offering high resolution and sensitivity for separating the main compound from its impurities.[1] A typical reversed-phase HPLC method is employed for biaryl compounds.

Instrumentation:

  • Standard HPLC system with a UV detector.[1]

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

Reagents:

  • HPLC-grade acetonitrile.[7]

  • HPLC-grade water.[7]

  • Trifluoroacetic acid (TFA) or formic acid (optional, as a mobile phase modifier).[8]

Procedure:

  • Sample Preparation: Dissolve the synthesized biaryl compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.[1] Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, often with 0.1% TFA. A typical gradient might start from 50% acetonitrile and increase to 95% over 20 minutes.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV detection at a wavelength where the biaryl compound has strong absorbance (e.g., 254 nm).[1]

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Nuclear Magnetic Resonance (NMR) Protocol for Quantitative Analysis (qNMR)

¹H NMR spectroscopy is a powerful tool for not only structural elucidation but also for quantitative analysis to determine purity. The use of an internal standard is a common approach for accurate quantification.[5][10]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene).[4][5] The internal standard should have a known purity and signals that do not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized biaryl compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

    • A sufficient number of scans (e.g., 8 to 16) should be co-added to achieve a good signal-to-noise ratio.[1]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the biaryl compound and a signal of the internal standard.

    • The purity is calculated by comparing the integral of the analyte's proton signal with the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.[1]

Visualizing the Workflow and Logic

To better illustrate the processes and their relationship, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_results Purity Assessment start Synthesized Biaryl Compound hplc_prep Sample Preparation (Dissolution & Filtration) start->hplc_prep nmr_prep Sample Preparation (Weighing & Dissolution with Internal Standard) start->nmr_prep hplc_run HPLC Run (Separation) hplc_prep->hplc_run hplc_detect UV Detection hplc_run->hplc_detect hplc_data Chromatogram (Peak Area Analysis) hplc_detect->hplc_data final_purity Final Purity Report hplc_data->final_purity nmr_run NMR Acquisition (¹H Spectrum) nmr_prep->nmr_run nmr_process Data Processing (Integration) nmr_run->nmr_process nmr_data Purity Calculation nmr_process->nmr_data nmr_data->final_purity

Caption: Experimental workflow for purity analysis.

logical_relationship cluster_hplc HPLC Contribution cluster_nmr NMR Contribution cluster_conclusion Comprehensive Purity Profile hplc HPLC (High Sensitivity, High Throughput) hplc_impurities Detects UV-Active Impurities (e.g., starting materials, by-products) hplc->hplc_impurities hplc_purity Relative Purity (Area %) hplc_impurities->hplc_purity comprehensive_purity Confident Purity Assessment hplc_purity->comprehensive_purity Orthogonal Method nmr NMR (Structural Confirmation, Quantitative) nmr_impurities Identifies & Quantifies (Residual Solvents, Non-UV active impurities) nmr->nmr_impurities nmr_purity Absolute Purity (qNMR with Internal Standard) nmr_impurities->nmr_purity nmr_purity->comprehensive_purity Orthogonal Method

Caption: Logical relationship between HPLC and NMR data.

References

Mechanistic Insights into the Suzuki-Miyaura Reaction: A Comparative Guide to Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. Its broad applicability in the synthesis of pharmaceuticals, agrochemicals, and advanced materials stems from its high functional group tolerance and the relatively low toxicity of its reagents. The choice of catalyst and associated ligands is paramount to the success of this reaction, profoundly influencing yield, reaction time, and substrate scope. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state as the active species. The cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R¹-X) to the Pd(0) complex, forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[1] The reactivity of the organic halide generally follows the trend I > Br > Cl > F.

  • Transmetalation: In this step, the organic group (R²) from the organoboron reagent (R²-BY₂) is transferred to the Pd(II) complex. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic borate intermediate. The exact mechanism of transmetalation is still a subject of detailed study.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the Pd(II) complex, forming the desired C-C bond in the product (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_ii_intermediate1 R¹-Pd(II)L_n-X oxidative_addition->pd_ii_intermediate1 transmetalation Transmetalation (R²-B(OR)₂ + Base) pd_ii_intermediate1->transmetalation pd_ii_intermediate2 R¹-Pd(II)L_n-R² transmetalation->pd_ii_intermediate2 reductive_elimination Reductive Elimination pd_ii_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Palladium Catalyst Systems

The performance of the Suzuki-Miyaura reaction is highly dependent on the palladium catalyst and the associated ligands. Ligands play a crucial role in stabilizing the palladium center, modulating its electronic properties, and influencing the steric environment around the metal, which in turn affects the rates of the individual steps in the catalytic cycle.

Phosphine Ligands vs. N-Heterocyclic Carbene (NHC) Ligands

Phosphine ligands have been the traditional choice for the Suzuki-Miyaura reaction. More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often exhibiting superior performance, especially for challenging substrates.

Catalyst SystemLigand TypeSubstratesCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosBuchwald Phosphine4-Chlorotoluene, Phenylboronic acid1.0 (Pd)RT298
Pd(OAc)₂ / XPhosBuchwald Phosphine4-Chlorotoluene, Phenylboronic acid0.5 (Pd)1001895
PEPPSI-IPrNHC3-Tolylboronic acid, 4-Bromoanisole0.5 - 280 - 1001 - 6> 95
[PdCl(η³-cin)(IPent)]NHCVarious aryl chlorides and boronic acids0.03RT0.5-285-99

Data Summary: The table above showcases a comparison between popular phosphine (SPhos, XPhos) and NHC-based (PEPPSI-IPr, IPent) palladium catalysts. Notably, NHC-ligated catalysts can often achieve high yields at lower catalyst loadings and shorter reaction times, even at room temperature for certain substrates.

Head-to-Head Comparison of Buchwald Phosphine Ligands: CPhos vs. SPhos

Within the class of bulky, electron-rich phosphine ligands developed by the Buchwald group, CPhos and SPhos are two of the most effective for Suzuki-Miyaura couplings.

LigandAryl ChlorideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
SPhos4-ChloroanisolePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT296
SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298
CPhos4-ChloroanisolePhenylboronic acid2.0 (Pd)K₃PO₄Toluene1001897
CPhos2-ChlorotoluenePhenylboronic acid2.0 (Pd)K₃PO₄Toluene1001895

Data Summary: Both SPhos and CPhos are highly effective for the coupling of challenging aryl chlorides. SPhos demonstrates remarkable activity at room temperature, achieving high yields in a short timeframe.[2] CPhos also provides excellent yields, although often requiring elevated temperatures.[2]

Nickel Catalysts: A Cost-Effective Alternative

While palladium catalysts are highly effective, the cost and low abundance of palladium have driven the development of catalysts based on more earth-abundant metals. Nickel has emerged as a promising alternative, capable of catalyzing the Suzuki-Miyaura coupling of a wide range of substrates, including those that are challenging for palladium catalysts.[3][4]

CatalystElectrophileNucleophileCatalyst Loading (mol%)BaseSolventTemp. (°C)Yield (%)
[Ni(dppf)Cl₂]4-BromobenzotrifluoridePhenylboronic acid5K₃PO₄Dioxane8095
[Pd(dppf)Cl₂]4-BromobenzotrifluoridePhenylboronic acid5K₃PO₄Dioxane8092

Data Summary: A head-to-head comparison of [Ni(dppf)Cl₂] and its palladium analogue, [Pd(dppf)Cl₂], for the coupling of 4-bromobenzotrifluoride with phenylboronic acid shows comparable, high yields, highlighting the potential of nickel as a viable alternative to palladium.[3][5]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.

General Procedure for Suzuki-Miyaura Coupling with a Pd-Phosphine Catalyst (SPhos)

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 100 °C) for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling with a Pd-NHC Precatalyst (PEPPSI-IPr)

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • PEPPSI-IPr (0.01 mmol, 1 mol%)

  • K₃PO₄ (2.0 mmol)

  • tert-Butanol (t-BuOH) (3 mL)

  • Water (0.3 mL)

Procedure:

  • In a vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, PEPPSI-IPr catalyst, and K₃PO₄.

  • Purge the vial with an inert gas.

  • Add t-BuOH and water.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for the specified time.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup (Reagents, Catalyst, Solvent) start->setup inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill) setup->inert_atmosphere reaction Reaction (Heating & Stirring) inert_atmosphere->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Safety Operating Guide

Safe Disposal of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid are paramount for ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

This compound, due to its chemical structure containing a boronic acid group and a nitro group, requires careful management as hazardous waste. It is crucial to consult your institution's specific safety data sheets (SDS) and environmental health and safety (EHS) guidelines, as regulations can vary.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Key Hazards:

While a specific Safety Data Sheet for this compound was not identified, data from structurally similar compounds such as 3-Nitrophenylboronic acid and 4-Ethoxycarbonyl-2-nitrophenylboronic acid indicate the following potential hazards:

  • Skin Corrosion/Irritation [2][3][4]

  • Serious Eye Damage/Eye Irritation [2][3][4]

  • Specific target organ toxicity (single exposure), may cause respiratory irritation [2][3]

Nitro compounds, particularly di- and tri-nitro compounds, can also pose an explosion risk, especially when dry, and may be shock-sensitive.[5] Although this compound is a mono-nitro derivative, it is prudent to handle it with care.

Quantitative Data Summary

For a clear understanding of the hazards associated with analogous compounds, the following table summarizes their classification according to the Globally Harmonized System (GHS).

Hazard ClassificationCategoryGHS CodeDescription
Skin Corrosion/Irritation2H315Causes skin irritation.[2][4]
Serious Eye Damage/Eye Irritation2, 2AH319Causes serious eye irritation.[2][3][4]
Specific target organ toxicity (single exposure)3H335May cause respiratory irritation.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves, filter paper) in a designated, sealable container clearly labeled as "Hazardous Waste".[1]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1] The container must be compatible with the solvent used.

  • Labeling: The hazardous waste label must include the full chemical name: "this compound", the primary hazards (e.g., Irritant, Toxic), and the date of accumulation.

2. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1]

  • This area should be away from incompatible materials such as strong oxidizing agents and strong acids.[2]

3. Disposal of Empty Containers:

  • Empty containers of this compound must be properly decontaminated.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone). The first rinseate must be collected and disposed of as liquid hazardous waste.[1]

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]

  • Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[1]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the collected waste.[6]

Experimental Workflow for Disposal

G Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Work in a certified chemical fume hood A->B C Solid Waste: Collect in a labeled, sealable container B->C D Liquid Waste: Collect in a separate labeled, sealable container B->D E Empty Containers: Triple rinse with appropriate solvent B->E F Store sealed waste container in a designated secure area C->F D->F H Dispose of decontaminated container in appropriate stream E->H G Contact Environmental Health & Safety (EHS) for pickup F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.[1]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of the solid powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]

  • Avoid the formation of dust during handling.[1]

3. During the Experiment:

  • Keep all containers with the chemical clearly labeled.

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[1]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1] For a liquid spill, absorb with an inert material and place in a suitable container for disposal.

  • Clean the Area: Decontaminate the spill area according to your institution's established procedures.

  • Report: Report the spill to your Environmental Health and Safety (EHS) department.

Disposal Plan

Due to the lack of specific regulatory guidelines for this compound, it should be treated as hazardous chemical waste.[4]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[4] Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[4]

  • Containerization: Use a chemically compatible container with a secure lid. Clearly label the container with "Hazardous Waste," the full chemical name, and any known hazards (e.g., "Irritant").[4] For solutions, indicate the solvent and approximate concentration.[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[4]

  • Consult Institutional Guidelines: Before arranging for disposal, consult your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan.[4] Local regulations and institutional policies will dictate the specific procedures for hazardous waste pickup and disposal.[4]

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup handling_weigh Weigh and Transfer prep_setup->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate storage_store Store in Designated Area handling_experiment->storage_store If not all material is used cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose

Caption: Logical workflow for the safe handling of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.